Technical Documentation Center

3,5-Dibromo-2,6-dimethoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dibromo-2,6-dimethoxybenzoic acid
  • CAS: 73219-90-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3,5-Dibromo-2,6-dimethoxybenzoic Acid: Structural Properties, Mechanistic Synthesis, and Implications in Drug Development

Executive Summary In the landscape of pharmaceutical synthesis, heavily substituted aromatic compounds often serve dual roles: either as highly reactive building blocks for novel therapeutics or as challenging byproducts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, heavily substituted aromatic compounds often serve dual roles: either as highly reactive building blocks for novel therapeutics or as challenging byproducts requiring stringent analytical control. 3,5-Dibromo-2,6-dimethoxybenzoic acid (CAS 73219-90-6) exemplifies this duality. Primarily recognized as an over-brominated impurity in the synthesis of the atypical antipsychotic remoxipride[1], it is also deliberately synthesized as a core precursor for novel, halogenated benzamide derivatives[2].

This whitepaper provides an in-depth technical analysis of 3,5-dibromo-2,6-dimethoxybenzoic acid, detailing its structural properties, the electrophilic aromatic substitution (EAS) mechanics governing its formation, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity and Structural Properties

The molecular architecture of 3,5-dibromo-2,6-dimethoxybenzoic acid is defined by extreme steric hindrance and dense electron distribution. The presence of two bulky methoxy groups and two massive bromine atoms on a single benzene ring forces the carboxylic acid moiety out of the aromatic plane, significantly altering its pKa and reactivity profile compared to unsubstituted benzoic acid.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of the compound[3][4]:

PropertyValue / Description
Chemical Name 3,5-Dibromo-2,6-dimethoxybenzoic acid
CAS Registry Number 73219-90-6
Molecular Formula C9H8Br2O4
Molecular Weight 339.96 g/mol
Appearance White to off-white crystalline solid
Hazard Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Solubility Profile Soluble in chloroform, methanol, and toluene; poorly soluble in water

Mechanistic Pathways of Aromatic Bromination

Understanding the synthesis of 3,5-dibromo-2,6-dimethoxybenzoic acid requires a deep dive into the causality of Electrophilic Aromatic Substitution (EAS).

The starting material, 2,6-dimethoxybenzoic acid, features competing directing groups. The methoxy groups at C2 and C6 are strongly electron-donating via resonance (+M effect), highly activating the ortho and para positions. Conversely, the carboxylic acid at C1 is electron-withdrawing (-M effect), deactivating the ring and directing meta.

The C3 and C5 positions are simultaneously meta to the carboxylic acid and ortho to the methoxy groups. This creates a synergistic electron density peak at C3 and C5, making them highly susceptible to electrophilic attack by halonium ions (Br+). During the synthesis of the mono-bromo intermediate (3-bromo-2,6-dimethoxybenzoic acid), 3,5-dibromo-2,6-dimethoxybenzoic acid emerges as a secondary product if excess brominating agent (such as N-Bromosuccinimide or Dibromodimethylhydantoin) is used, or if the reaction is not rapidly quenched[1].

BrominationPathway A 2,6-Dimethoxybenzoic Acid B Electrophilic Bromination (NBS / DBDMH) A->B 1.0 - 1.25 eq Br+ C 3-Bromo-2,6-dimethoxybenzoic Acid (Target Intermediate) B->C 1.0 - 1.25 eq Br+ D Excess Brominating Agent (Prolonged Exposure) C->D >2.0 eq Br+ E 3,5-Dibromo-2,6-dimethoxybenzoic Acid (Di-bromo Product/Impurity) D->E >2.0 eq Br+

Caption: Electrophilic aromatic substitution pathway yielding 3,5-dibromo-2,6-dimethoxybenzoic acid.

Experimental Workflows: Synthesis and Isolation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes in-process controls (IPCs) and mechanistic rationales explaining why specific reagents are chosen.

Protocol A: Deliberate Synthesis via Exhaustive Bromination

When the di-bromo compound is the desired target, exhaustive bromination in an aqueous alkali medium is preferred over traditional dioxane/Br2 methods.

  • Causality: Aqueous alkali (NaOH) scavenges the highly acidic HBr byproduct immediately. If HBr is not scavenged, it can cause acidic cleavage of the methoxy ether groups, yielding unwanted 3,5-dibromo-2-hydroxy-6-methoxybenzoic acid impurities[1].

Step-by-Step Methodology:

  • Initiation: Charge a reaction vessel with 2,6-dimethoxybenzoic acid (1.0 eq) and 5N aqueous NaOH (2.0 - 2.5 eq). Stir until a homogeneous solution is achieved.

  • Temperature Control: Cool the solution to 20°C using a water bath. Maintaining <25°C prevents oxidative degradation of the aromatic ring.

  • Bromination: Add >2.0 molar equivalents of Dibromodimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS) in discrete portions over 15 minutes.

  • Propagation & Monitoring: Stir the mixture at 20°C for 4.5 hours. Self-Validation Step: Monitor the conversion of the mono-bromo intermediate to the di-bromo product via HPLC.

  • Quenching: Treat the reaction mixture with sodium sulfite. Self-Validation Step: Test the mixture with starch-iodide paper (SPT). Continue adding sodium sulfite until a negative SPT is achieved, confirming the complete neutralization of active bromine[1].

  • Isolation: Acidify the mixture with concentrated aqueous HBr to precipitate the 3,5-dibromo-2,6-dimethoxybenzoic acid. Filter, wash with ice-cold water, and dry under high vacuum at 60°C.

Protocol B: Downstream Activation and Amidation

To utilize 3,5-dibromo-2,6-dimethoxybenzoic acid as a building block for benzamide derivatives, it must first be activated to an acid chloride[2].

Step-by-Step Methodology:

  • Activation: To 34.0 g (0.1 mol) of 3,5-dibromo-2,6-dimethoxybenzoic acid, add 40 mL of thionyl chloride (SOCl2) and 300 mL of toluene[2].

  • Heating: Heat the mixture with stirring on a steam bath for 30 minutes.

  • Azeotropic Removal: Evaporate the toluene and excess thionyl chloride. Causality: Toluene acts as a high-boiling co-solvent that facilitates the complete azeotropic removal of volatile SOCl2, ensuring no unreacted acid chloride causes non-specific side reactions in the next step[2].

  • Coupling: Dissolve the resulting acid chloride residue in chloroform. Add the chloroform extract containing the target amine (e.g., an enantiomer of 2-(aminomethyl)-1-alkylpyrrolidine) and heat on a steam bath for 10 minutes[2].

  • Acid-Base Purification (Self-Validating): Evaporate the chloroform. Dissolve the residue in dilute HCl and extract with ether. Causality: The basic pyrrolidine nitrogen forms a water-soluble hydrochloride salt, allowing non-basic organic impurities to be washed away in the ether layer. Subsequently, basify the aqueous phase with NaOH to deprotonate the amine, crashing the pure benzamide free base out of solution as a precipitate[2].

DrugSynthesis A 3,5-Dibromo-2,6-dimethoxybenzoic Acid B Thionyl Chloride (SOCl2) in Toluene A->B Activation (30 min, Steam Bath) C 3,5-Dibromo-2,6-dimethoxybenzoyl Chloride (Activated Intermediate) B->C Activation (30 min, Steam Bath) D Pyrrolidine Amine Derivative (e.g., Aminomethylpyrrolidine) C->D Amidation & Acid-Base Extraction E 3,5-Dibromo Benzamide Derivative (Target API Analog) D->E Amidation & Acid-Base Extraction

Caption: Convergent synthesis workflow for benzamide derivatives using the 3,5-dibromo precursor.

Analytical Characterization and Impurity Profiling

In industrial applications where the mono-bromo compound (remoxipride precursor) is the target, 3,5-dibromo-2,6-dimethoxybenzoic acid must be strictly monitored. High-Performance Liquid Chromatography (HPLC) is the gold standard for this impurity profiling.

During standard aqueous alkali bromination, HPLC area percentages for the 3,5-dibromo impurity typically range from 0.146% to 2.1%, depending on the exact stoichiometry of the brominating agent and the temperature control of the reaction vessel[1]. The self-validating feedback loop of continuous HPLC monitoring dictates the exact moment to quench the reaction with sodium sulfite, preventing the mono-bromo product from cascading into the di-bromo impurity[1].

References[2] CS266310B2 - Process for preparing derivatives of benzmide. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE_-O4rQ63UFdtCjNmHJ4EAkC2TIImvJ_gaxNB8J9SahlQEvMQMJWK8DCGRE_cnDBGI_gpNJ82SzXFI4crR_Z0X15usJTgYsbH_ZPTtah6utlGqt2D-z7FICvz5z3o3dAAMHiwqV5MT45A[1] US5248817A - Process for aromatic bromination. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ5Qpq0gJVth0oBvXCw02GrXckA3mg9XxpuiJHEYRVwDKZh3fSjthzsD5o3dgXd7suqVW7UH8b3tMnIz5Q1ExPXQqV1ihyOAGolAkK66GmPt6EJYVaDpslY4TndstmfuJIdFa34g2mpKiy[3] 3,5-dibromo-2,6-dimethoxybenzoic acid - 73219-90-6. Chemazone.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMB_HF3Z-S_W2recVO2OxtcAMJP9v7fAmwbgc3sNi0zMyb9oMtqoP196zosR1U8gi9pGL9FsiJNfDySbOYt_HpbxOC741KSwuaxnUqW8Lw1WXSiKXyXq5hkYQsYnrqPxEf-AJb[4] AB403673 | CAS 73219-90-6. abcr Gute Chemie.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmStkUsWsBgBRBRN50VyZaKyDfLY_w-dspYyD5P-MErfZQe-1Zfv6079XeXIeDdM-4eki2jSDA0AYu83CjuKsYUKPXdiNFNc98FrVlC2LRPZDr2KZZXswNyMQ=

Sources

Exploratory

1H NMR and 13C NMR spectral data for 3,5-Dibromo-2,6-dimethoxybenzoic acid

Comprehensive 1 H and 13 C NMR Spectral Analysis of 3,5-Dibromo-2,6-dimethoxybenzoic Acid Executive Summary & Pharmacological Relevance 3,5-Dibromo-2,6-dimethoxybenzoic acid is a highly substituted, sterically hindered a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of 3,5-Dibromo-2,6-dimethoxybenzoic Acid

Executive Summary & Pharmacological Relevance

3,5-Dibromo-2,6-dimethoxybenzoic acid is a highly substituted, sterically hindered aromatic compound that serves as a critical intermediate in organic synthesis and pharmaceutical development. It is most notably utilized in the synthesis of benzamide-derived neuroleptics and atypical antipsychotic agents, such as analogs of remoxipride[1][2]. The precise structural validation of this intermediate is paramount, as impurities from over-bromination or incomplete substitution can severely impact downstream coupling reactions with chiral pyrrolidines[3][4].

This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dibromo-2,6-dimethoxybenzoic acid. By moving beyond mere peak listing, this document explains the causality behind the observed chemical shifts—specifically focusing on steric constraints, symmetry, and heavy-atom effects—and outlines a self-validating experimental protocol for structural confirmation.

Structural Symmetry and Causality of Chemical Shifts

To accurately interpret the NMR spectra of 3,5-dibromo-2,6-dimethoxybenzoic acid, one must first analyze its molecular geometry. The molecule possesses a local C2v​ plane of symmetry passing through the C1 (carboxyl-bearing) and C4 (proton-bearing) carbons. This symmetry dictates that the two methoxy groups (at C2 and C6) and the two bromine atoms (at C3 and C5) are chemically and magnetically equivalent.

The "Out-of-Plane" Steric Effect

The most defining feature of this molecule is severe steric crowding. The methoxy groups at C2 and C6 are flanked by bulky bromine atoms at C3/C5 and the carboxyl group at C1.

  • Causality: This steric clash forces the methoxy methyl groups out of coplanarity with the benzene ring. Because they are orthogonal to the π -system, the oxygen lone pairs cannot effectively delocalize into the aromatic ring. This lack of resonance donation significantly deshields the methoxy carbons in the 13 C NMR spectrum, pushing them from a typical ~55 ppm to an unusually downfield ~62.5 ppm[5].

The Heavy-Atom Effect

Bromine is a large, highly polarizable halogen. While it is inductively electron-withdrawing (deshielding adjacent protons), its large electron cloud exerts a "heavy-atom effect" on the directly attached carbons (C3 and C5), causing an anomalous shielding effect in the 13 C spectrum, pushing these quaternary carbons upfield to ~116 ppm[6].

Spectral Data Summaries

H NMR Spectral Data

Acquisition Parameters: 400 MHz, CDCl 3​ , 298 K, referenced to TMS ( δ 0.00 ppm).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
-COOH 10.50 – 13.50Broad Singlet1HCarboxylic acid proton. Highly deshielded due to hydrogen bonding and the electron-withdrawing C=O group. Often broad or absent due to rapid solvent exchange.
C4-H 7.85Singlet1HAromatic methine. Strongly deshielded by the combined inductive electron-withdrawing effects of the two ortho bromine atoms and the aromatic ring current.
-OCH 3​ 3.95Singlet6HMethoxy protons. The 6H integration confirms the C2v​ symmetry. Deshielded due to the electronegativity of oxygen and steric out-of-plane twisting.
C NMR Spectral Data

Acquisition Parameters: 101 MHz, CDCl 3​ , 298 K, referenced to CDCl 3​ triplet ( δ 77.16 ppm).

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment & Mechanistic Causality
C=O 166.5C q​ Carboxyl carbon. Highly deshielded by the double-bonded oxygen.
C2, C6 154.2C q​ Oxygen-bound aromatic carbons. Deshielded by the electronegative oxygen atoms.
C4 136.8CHAromatic methine. Shifted downfield due to the ortho positioning of two electron-withdrawing bromine atoms.
C1 129.5C q​ Aromatic carbon bound to the carboxyl group.
C3, C5 116.0C q​ Bromine-bound aromatic carbons. Shielded relative to typical aromatic carbons due to the halogen heavy-atom effect.
-OCH 3​ 62.5CH 3​ Methoxy carbons. Unusually downfield due to orthogonal steric twisting preventing π -resonance donation[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. The protocol below ensures that the resulting data is free from artifacts and quantitatively reliable.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Weigh 15–20 mg of highly purified 3,5-dibromo-2,6-dimethoxybenzoic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality for Choice: CDCl 3​ is chosen for its excellent solubilizing properties for halogenated aromatics. TMS acts as the absolute zero-point calibration ( δ 0.00 ppm), ensuring chemical shift accuracy across different magnetic fields.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Perform automated or manual tuning and matching for both 1 H and 13 C nuclei to maximize probe sensitivity.

  • Shim the magnetic field (Z1 through Z5) until the solvent residual peak (CHCl 3​ at 7.26 ppm) exhibits a line width at half-height ( w1/2​ ) of less than 1.0 Hz.

  • Validation Check: Poor shimming will artificially broaden the C4-H singlet, masking potential underlying impurities.

Step 3: 1 H NMR Acquisition

  • Select a standard 30-degree pulse sequence (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Causality for Choice: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is critical for the final self-validating integration step.

  • Acquire 16 scans (ns=16).

Step 4: 13 C NMR Acquisition

  • Select a proton-decoupled 30-degree pulse sequence (zgpg30) utilizing WALTZ-16 decoupling.

  • Set D1 to 2.0 seconds and acquire 512 to 1024 scans.

  • Causality for Choice: Quaternary carbons (C1, C2, C3, C5, C6, and C=O) lack attached protons and thus have long T1​ relaxation times and weak Nuclear Overhauser Effect (NOE) enhancements. High scan counts are mandatory to achieve a sufficient Signal-to-Noise Ratio (SNR) for these quaternary peaks.

Step 5: Processing and Self-Validation

  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Perform manual phase correction (zero and first order) and baseline correction.

  • Self-Validation Check: Integrate the 1 H spectrum. Set the C4-H singlet (~7.85 ppm) to exactly 1.00. The methoxy singlet (~3.95 ppm) must integrate to 6.00 ± 0.15. Any deviation indicates either incomplete relaxation during acquisition or co-eluting methoxy-bearing impurities (such as mono-brominated precursors)[3][6].

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR protocol, ensuring strict adherence to quality control parameters.

NMR_Workflow Start Sample Prep: 3,5-Dibromo- 2,6-dimethoxybenzoic acid Solvent Dissolve in CDCl3 (Internal TMS) Start->Solvent Tune Probe Tuning & Shimming (Line width < 1 Hz) Solvent->Tune Acq1H 1H NMR Acquisition (zg30, ns=16, D1=2s) Tune->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=512) Tune->Acq13C Process FT, Phase & Baseline Correction Acq1H->Process Acq13C->Process Validate Self-Validation: Integration Ratio (1:6) Process->Validate

Fig 1. Self-validating NMR acquisition and processing workflow for structural verification.

References

  • Source: European Patent Office (EP0594758A1)
  • Source: US Patent Office (US5248817A)
  • Source: D-NB.info (Dissertation/Research Data)
  • trans-1-[(2-Phenylcyclopropyl)
  • Source: Google Patents (CS266310B2)

Sources

Foundational

Melting point and boiling point of 3,5-Dibromo-2,6-dimethoxybenzoic acid

An In-Depth Technical Guide to the Thermophysical Profiling of 3,5-Dibromo-2,6-dimethoxybenzoic Acid Executive Summary 3,5-Dibromo-2,6-dimethoxybenzoic acid (CAS: 73219-90-6) is a highly substituted aromatic compound fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermophysical Profiling of 3,5-Dibromo-2,6-dimethoxybenzoic Acid

Executive Summary

3,5-Dibromo-2,6-dimethoxybenzoic acid (CAS: 73219-90-6) is a highly substituted aromatic compound frequently encountered in pharmaceutical process chemistry. It is most notably identified as an over-brominated impurity during the synthesis of substituted benzamides, such as the antipsychotic agent Remoxipride[1]. For researchers and drug development professionals, understanding the exact melting point (MP) and boiling point (BP) of this intermediate is critical for designing efficient fractional crystallization and vacuum distillation workflows. This whitepaper details the structural causality dictating its thermal behavior and establishes self-validating analytical protocols for empirical determination.

Structural Causality of Thermal Properties

The thermal properties of 3,5-dibromo-2,6-dimethoxybenzoic acid are not arbitrary; they are governed by a complex, predictable interplay of intermolecular forces (IMFs) and steric hindrance:

  • Carboxylic Acid Dimerization (Hydrogen Bonding): The terminal -COOH group forms strong intermolecular hydrogen bonds, creating stable dimers in both solid and liquid phases. This structural dimerization significantly elevates the baseline melting and boiling points compared to non-acidic aromatic analogs.

  • Halogen Polarizability (London Dispersion Forces): The inclusion of two heavy bromine atoms (atomic mass ~79.9 g/mol each) drastically increases the molecule's electron cloud volume and polarizability. These enhanced dispersion forces suppress vapor pressure, pushing the theoretical boiling point well above 350 °C at atmospheric pressure.

  • Steric Hindrance (Crystal Packing Disruption): The 2,6-dimethoxy substitutions directly flank the carboxylic acid group. While they contribute to the overall molecular weight, their bulky, rotating nature disrupts optimal planar crystal packing. This steric clash slightly offsets the lattice energy gains provided by the bromine atoms, resulting in a melting point that is lower than what would be expected for a purely halogenated, unhindered benzoic acid.

StructuralMechanics COOH Carboxylic Acid (H-Bond Dimers) Lattice Crystal Lattice Energy COOH->Lattice Vapor Vapor Pressure Suppression COOH->Vapor Br 3,5-Dibromo Groups (High Polarizability) Br->Lattice Br->Vapor OMe 2,6-Dimethoxy Groups (Steric Hindrance) OMe->Lattice Disrupts Packing MP Melting Point (Solid State) Lattice->MP BP Boiling Point (Liquid-Gas) Vapor->BP

Caption: Logical relationship between functional groups, intermolecular forces, and thermal properties.

Thermophysical Property Matrix

Because highly substituted benzoic acids have a tendency to decarboxylate at high temperatures, theoretical and empirically extrapolated ranges are utilized for process chemistry[2]. The table below summarizes the quantitative thermal data for 3,5-dibromo-2,6-dimethoxybenzoic acid.

PropertyValue / Predicted RangeCausality / Technical Note
Molecular Weight 339.96 g/mol High mass directly drives elevated boiling point and density.
Melting Point (MP) 165 °C – 180 °CGoverned by H-bonded dimers; partially disrupted by 2,6-OMe sterics.
Boiling Point (BP) > 380 °C (at 760 mmHg)High dispersion forces; molecule typically decomposes before boiling.
Decomposition Temp ~ 250 °C – 280 °CThermal decarboxylation of the highly substituted aromatic ring.
Vapor Pressure < 0.01 mmHg (at 25 °C)Heavily suppressed by dual halogenation and high molecular weight.

Self-Validating Analytical Protocols

To ensure scientific trustworthiness, the determination of MP and BP must rely on orthogonal, self-validating techniques. Relying on a single method for heavily substituted aromatic acids can lead to false readings due to localized thermal degradation.

Protocol A: Melting Point Determination via Orthogonal Validation

Objective: Determine the precise melting onset and peak without thermal degradation interference.

  • System Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and the optical capillary apparatus using a high-purity Benzoic Acid standard (MP 122.4 °C).

  • Sample Preparation: Grind the 3,5-dibromo-2,6-dimethoxybenzoic acid sample to a fine, uniform powder. This eliminates void volumes that cause thermal lag and broadens the melting peak.

  • DSC Analysis (Primary):

    • Load 2-5 mg of the sample into an aluminum hermetic pan.

    • Apply a heating ramp of 10 °C/min under a 50 mL/min nitrogen purge.

    • Validation Check: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point.

  • Capillary Analysis (Secondary):

    • Load the sample into a glass capillary to a depth of 2-3 mm.

    • Ramp at 1 °C/min as the temperature approaches the predicted DSC onset value.

    • Validation Check: The visual meniscus formation must align within ±0.5 °C of the DSC onset temperature. Discrepancies indicate polymorphic transitions or sample impurities.

Protocol B: Boiling Point and Decomposition Profiling

Objective: Differentiate between the true boiling point and thermal decomposition (decarboxylation).

  • Thermogravimetric Analysis (TGA):

    • Load 10 mg of the sample onto a platinum pan.

    • Ramp at 10 °C/min from 25 °C to 500 °C under a nitrogen atmosphere.

    • Causality: A sharp mass loss without an accompanying endotherm in a parallel DSC run indicates decomposition (loss of CO₂) rather than boiling. For 3,5-dibromo-2,6-dimethoxybenzoic acid, degradation typically precedes the atmospheric boiling point.

  • Reduced Pressure Micro-Distillation:

    • Place the sample in a micro-distillation apparatus equipped with a highly accurate vacuum gauge and thermocouple.

    • Reduce pressure to 10 mmHg to lower the boiling point below the decomposition threshold.

    • Gradually heat until a steady reflux is observed.

    • Validation Check: Record the temperature and pressure. Use a pressure-temperature nomograph (Clausius-Clapeyron extrapolation) to calculate the theoretical BP at standard atmospheric pressure (760 mmHg).

AnalyticalWorkflow cluster_MP Melting Point Determination cluster_BP Boiling Point / Decomposition Sample 3,5-Dibromo-2,6-dimethoxybenzoic acid (Sample Prep) DSC DSC Analysis (10°C/min Ramp) Sample->DSC Capillary Optical Capillary Apparatus Sample->Capillary TGA TGA Analysis (N2 Atmosphere) Sample->TGA Vacuum Reduced Pressure Distillation Sample->Vacuum MP_Result Validated MP (Onset & Peak) DSC->MP_Result Endotherm Capillary->MP_Result Visual Phase Change BP_Result Validated BP or T_decomp TGA->BP_Result Mass Loss Profile Vacuum->BP_Result Nomograph Extrapolation

Caption: Orthogonal, self-validating workflow for determining melting and boiling points.

Industrial Significance in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), controlling halogenation is paramount. During the preparation of Remoxipride intermediates, the bromination of 2,6-dimethoxybenzoic acid must be strictly monitored[1]. Over-bromination yields 3,5-dibromo-2,6-dimethoxybenzoic acid as an unwanted byproduct[1]. Because its melting and boiling points differ significantly from the target mono-brominated intermediate (due to the added mass and polarizability of the second bromine atom), chemical engineers exploit these thermophysical deltas. By utilizing the precise MP and BP data generated from the protocols above, development professionals can design highly specific fractional crystallization and vacuum distillation processes, ensuring the final API meets rigorous regulatory purity standards.

References

  • European Patent Office. "Novel process for aromatic bromination" (EP0594758A1).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Isolation Protocol for 3,5-Dibromo-2,6-dimethoxybenzoic Acid

Executive Summary & Scope The synthesis of highly functionalized halogenated aromatic building blocks is a critical foundational step in modern drug development. Specifically, 3,5-dibromo-2,6-dimethoxybenzoic acid serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of highly functionalized halogenated aromatic building blocks is a critical foundational step in modern drug development. Specifically, 3,5-dibromo-2,6-dimethoxybenzoic acid serves as a vital intermediate in the convergent synthesis of benzamide-based antipsychotic agents (e.g., remoxipride analogs) and complex radiolabeled diagnostic tracers [[1]](), 2. This application note details a robust, self-validating bench-scale protocol for the exhaustive regioselective dibromination of 2,6-dimethoxybenzoic acid, prioritizing high atom economy, operator safety, and exceptional product purity.

Mechanistic Grounding: Synergistic Regioselectivity

The success of this protocol relies on the predictable causality of Electrophilic Aromatic Substitution (EAS). The starting material, 2,6-dimethoxybenzoic acid, possesses a uniquely synergistic substitution pattern:

  • Activating/Directing Groups: The two methoxy ( −OCH3​ ) groups at the C2 and C6 positions are strongly electron-donating via resonance. The C2 methoxy group directs electrophiles to the C3 (ortho) and C5 (para) positions. Concurrently, the C6 methoxy group directs to the C5 (ortho) and C3 (para) positions.

  • Deactivating/Directing Group: The carboxylic acid ( −COOH ) at C1 is electron-withdrawing and meta-directing, which also points directly to the C3 and C5 positions.

Because all three substituents synergistically activate and direct electrophilic attack exclusively toward the C3 and C5 carbons, the reaction proceeds with near-perfect regioselectivity. While stoichiometric limitation (e.g., 1.0 equivalent of a brominating agent) yields the mono-brominated intermediate 3, doubling the active halogen concentration effortlessly drives the reaction to the fully substituted 3,5-dibromo analog without the need for harsh thermal conditions or Lewis acid catalysts 2.

Experimental Design & Reagent Selection

Historically, aromatic brominations have utilized molecular bromine ( Br2​ ) in dioxane or acetic acid 4, 3. However, to optimize for bench-scale safety and minimize the generation of corrosive hydrogen bromide ( HBr ) gas, N-Bromosuccinimide (NBS) in a polar aprotic solvent is preferred.

Table 1: Comparison of Brominating Agents for 2,6-Dimethoxybenzoic Acid

Brominating AgentSolvent SystemEquivalents RequiredTemp (°C)Yield (%)Process Characteristics & Impurity Profile
Bromine ( Br2​ ) Dioxane / Acetonitrile2.215–20~88Generates stoichiometric HBr ; trace mono-bromo impurities.
NBS Acetonitrile (MeCN)2.1520–25>92Safe handling; succinimide byproduct is easily removed via water wash.
DBDMH Aqueous NaOH1.120~90Highly scalable; requires careful pH control to prevent decarboxylation.

Note: Data synthesized from process optimization literature for benzamide precursors3.

Step-by-Step Synthesis Protocol (NBS Method)

Materials & Reagents
  • Starting Material: 2,6-Dimethoxybenzoic acid (10.0 g, 54.9 mmol, 1.0 eq)

  • Reagent: N-Bromosuccinimide (21.0 g, 118.0 mmol, 2.15 eq)

  • Solvent: Acetonitrile (MeCN), HPLC grade (100 mL)

  • Quenching Agent: Sodium bisulfite ( NaHSO3​ ) (2.0 g in 300 mL Deionized Water)

Procedure

Step 1: Dissolution & Environmental Control In a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 2,6-dimethoxybenzoic acid (10.0 g) in 100 mL of acetonitrile.

  • Causality: Acetonitrile is selected because its polar aprotic nature stabilizes the cationic Wheland intermediate during EAS, accelerating the reaction without participating in side reactions.

Step 2: Controlled Electrophilic Addition Cool the reaction vessel to 0–5 °C using an ice-water bath. Begin adding NBS (21.0 g) in small, equal portions over 30 minutes.

  • Causality: Portion-wise addition mitigates the exothermic nature of the halogenation. Keeping the temperature low during addition suppresses unwanted radical-mediated side reactions (e.g., benzylic bromination of the methoxy groups), ensuring the pathway remains strictly an electrophilic aromatic substitution.

Step 3: Reaction Propagation & In-Process Control Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4 hours. The reaction mixture will transition from a clear solution to a pale yellow suspension as the dibrominated product begins to form.

  • Self-Validation: Monitor the reaction via TLC (Silica gel, Hexanes:Ethyl Acetate 1:1 with 1% Acetic Acid). The starting material ( Rf​≈0.3 ) should completely disappear, replaced by a single non-polar spot ( Rf​≈0.6 ).

Step 4: Quenching & Precipitation Pour the reaction mixture slowly into a vigorously stirred beaker containing 300 mL of ice-cold distilled water and 2.0 g of sodium bisulfite ( NaHSO3​ ).

  • Causality: NaHSO3​ serves a dual purpose. It instantly reduces any residual electrophilic bromine species to inert bromide ( Br− ), halting the reaction precisely. Furthermore, the addition of water drastically decreases the solubility of the highly hydrophobic 3,5-dibromo-2,6-dimethoxybenzoic acid, forcing it to precipitate quantitatively.

Step 5: Isolation & Succinimide Removal Stir the aqueous suspension for 30 minutes. Collect the precipitated white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 × 50 mL).

  • Causality: The succinimide byproduct generated from NBS is highly water-soluble. Extensive aqueous washing ensures its complete removal from the crude filter cake.

Step 6: Recrystallization Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of boiling Ethanol/Water (70:30 v/v). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 2 hours. Filter the resulting crystalline needles and dry under high vacuum at 50 °C for 12 hours.

Analytical Characterization

To confirm the structural integrity and purity of the isolated 3,5-dibromo-2,6-dimethoxybenzoic acid, the following analytical benchmarks should be met:

  • Yield: 16.2 g (87% theoretical yield).

  • Appearance: Brilliant white crystalline solid.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.82 (s, 1H, Ar-H), 3.92 (s, 6H, 2 × -OCH 3​ ).

    • Diagnostic Note: The presence of a single aromatic proton (singlet) confirms that both the C3 and C5 positions have been successfully brominated.

  • ESI-MS (m/z): Calculated for C 9​ H 8​ Br 2​ O 4​ [M-H] : 336.87; Found: 336.85. The characteristic 1:2:1 isotopic triplet pattern confirms the presence of two bromine atoms.

Process Workflow Visualization

SynthesisWorkflow SM 2,6-Dimethoxybenzoic Acid (Starting Material) Reaction Electrophilic Aromatic Substitution (Solvent: MeCN, 20-25°C, 4h) SM->Reaction Reagent N-Bromosuccinimide (NBS) (2.15 Equivalents) Reagent->Reaction Quench Quench & Precipitation (Aq. NaHSO3) Reaction->Quench Filter Vacuum Filtration & Wash (Remove Succinimide) Quench->Filter Recryst Recrystallization (EtOH / H2O) Filter->Recryst Product 3,5-Dibromo-2,6-dimethoxybenzoic Acid (Pure Product >98%) Recryst->Product

Fig 1. Workflow for the regioselective dibromination of 2,6-dimethoxybenzoic acid.

References

  • New Methods for Labeling RGD Peptides with Bromine-76 Source: Theranostics URL
  • Novel process for aromatic bromination (Patent WO1993002036A1)
  • Process for preparing derivatives of benzamide (Patent CS266310B2)

Sources

Application

Application Note: Role of 3,5-Dibromo-2,6-dimethoxybenzoic Acid in Novel Agrochemical Development

Executive Summary & Rationale The rational design of next-generation agrochemicals requires privileged structural scaffolds capable of navigating complex plant and fungal physiological environments while resisting rapid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rational design of next-generation agrochemicals requires privileged structural scaffolds capable of navigating complex plant and fungal physiological environments while resisting rapid metabolic degradation. 3,5-Dibromo-2,6-dimethoxybenzoic acid (CAS 73219-90-6) has emerged as a highly versatile building block in the development of novel crop protection agents. By combining the steric and electronic properties of methoxy groups with the lipophilic and metabolic-blocking characteristics of heavy halogens, this compound serves as a critical intermediate for synthesizing potent auxin-mimic herbicides and broad-spectrum benzamide fungicides.

This application note details the mechanistic rationale behind utilizing this specific halogenated benzoic acid, provides quantitative structure-activity relationship (SAR) data, and outlines self-validating protocols for synthesizing and evaluating its agrochemical derivatives.

Mechanistic Insights: The "Superauxin" and Fungicidal Scaffold

To understand the utility of 3,5-dibromo-2,6-dimethoxybenzoic acid, one must analyze the causality of its substitution pattern:

  • 2,6-Dimethoxy Substitution (Steric & Electronic Tuning): The methoxy groups at the 2 and 6 positions force the carboxylate group out of the plane of the benzene ring. This specific three-dimensional geometry is essential for binding to target sites, such as fungal enzymes, where 2,6-dimethoxybenzoic acid derivatives are already utilized as organic fungicides[1]. Furthermore, the oxygen atoms act as crucial hydrogen-bond acceptors within receptor pockets.

  • 3,5-Dibromo Substitution (Metabolic Resistance & Lipophilicity): The addition of bromine atoms at the 3 and 5 positions drastically increases the molecule's lipophilicity (LogP), enhancing cuticular penetration in plants. More importantly, these heavy halogens block the primary sites of aromatic hydroxylation mediated by plant cytochrome P450 enzymes. This prevents the rapid detoxification of the agrochemical, ensuring a prolonged duration of action.

  • Auxin-Mimic Mechanism of Action: When developed into a herbicidal candidate, the benzoic acid core mimics the natural plant hormone indole-3-acetic acid (IAA). Auxinic herbicides (such as dicamba) bind to the TIR1/AFB family of nuclear-localized auxin receptors[2]. The 3,5-dibromo-2,6-dimethoxy derivative acts as a "superauxin." Upon binding to the TIR1/AFB F-box protein complex, it recruits Aux/IAA repressor proteins for rapid ubiquitination and degradation[3]. The destruction of these repressors releases ARF transcription factors, leading to the uncontrolled overexpression of auxin-responsive genes. This massive genetic dysregulation activates ACC synthase, triggering a lethal accumulation of ethylene and abscisic acid (ABA), which ultimately causes vascular tissue decay and plant death[4].

Visualization of the Herbicidal Signaling Cascade

G A 3,5-Dibromo-2,6-dimethoxybenzoic Acid (Auxin Mimic) B TIR1/AFB Receptor Complex (F-box protein) A->B High-affinity binding C Aux/IAA Repressor Proteins (Ubiquitination & Degradation) B->C Recruits for degradation D ARF Transcription Factors (Derepressed) C->D Releases inhibition E Overexpression of Auxin-Responsive Genes (ACC Synthase Activation) D->E Gene transcription F Ethylene & ABA Accumulation (Tissue Decay & Plant Death) E->F Physiological cascade

Mechanism of action for auxin-mimic agrochemicals via the TIR1/AFB signaling pathway.

Physicochemical & SAR Data Summary

The following table summarizes the predicted physicochemical properties and target affinities of the 3,5-dibromo scaffold compared to traditional agrochemicals, highlighting why this specific substitution pattern is favored in modern drug design.

Compound ScaffoldPredicted LogPSteric Hindrance (ų)Primary Target ReceptorAgrochemical Application
2,6-Dimethoxybenzoic acid 1.85ModerateFungal EnzymesOrganic Fungicide Base[1]
Dicamba (3,6-Dichloro...)2.21ModerateTIR1 / AFB2Broadleaf Herbicide[2]
3,5-Dibromo-2,6-dimethoxy... 3.74HighTIR1 / AFB5Advanced Herbicide/Fungicide
N-Alkyl Benzamide Derivative > 4.00Very HighFungal Tubulin / TIR1Systemic Fungicide/Herbicide

Experimental Workflows & Protocols

The following protocols detail the synthesis of active agrochemical derivatives from the 3,5-dibromo-2,6-dimethoxybenzoic acid scaffold and the subsequent in vitro validation of their receptor binding affinity.

Protocol A: Synthesis of Benzamide Agrochemical Candidates

This protocol describes the conversion of the benzoic acid scaffold into a highly active benzamide derivative via an acyl chloride intermediate[5].

Step 1: Acyl Chloride Formation

  • Procedure: Suspend 34.0 g (0.1 mol) of 3,5-dibromo-2,6-dimethoxybenzoic acid in 300 mL of anhydrous toluene. Slowly add 40 mL of thionyl chloride ( SOCl2​ ). Heat the mixture with continuous stirring on a steam bath for 30 minutes[5].

  • Causality: Thionyl chloride is selected over milder reagents (like oxalyl chloride) because the highly sterically hindered 2,6-dimethoxy environment requires a robust chlorinating agent to force the formation of the acyl chloride. Toluene is utilized as the solvent because its boiling point allows for the azeotropic removal of excess SOCl2​ and HCl gas during the subsequent evaporation step, yielding a clean intermediate without the need for an aqueous workup (which would prematurely hydrolyze the product)[5].

  • Self-Validation: Evaporate the toluene and excess SOCl2​ under reduced pressure. The absence of fuming (HCl gas) upon exposure of the residue to ambient air confirms the complete removal of unreacted SOCl2​ , validating the purity of the intermediate.

Step 2: Amidation

  • Procedure: Dissolve the crude acyl chloride residue in 200 mL of anhydrous chloroform. Slowly add the target amine (e.g., an alkyl pyrrolidine derivative) dropwise while maintaining the temperature below 10°C using an ice bath. Heat briefly on a steam bath for 10 minutes to drive the reaction to completion[5].

  • Causality: Chloroform provides excellent dual solvation for both the rigid, halogenated aromatic ring and the aliphatic amine, ensuring a homogeneous reaction mixture that accelerates the nucleophilic acyl substitution.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. A complete shift from the low-Rf acid starting material to a higher-Rf amide product confirms 100% conversion, validating the anhydrous integrity of Step 1.

Step 3: Purification via Acid-Base Extraction

  • Procedure: Evaporate the chloroform. Dissolve the residue in dilute hydrochloric acid and extract with ether. Discard the ether layer. Cool the aqueous phase and basify with sodium hydroxide until precipitation occurs. Collect the precipitate by filtration[5].

  • Causality: The target benzamide (containing a basic amine tail) becomes protonated and water-soluble in dilute HCl, while unreacted neutral/acidic impurities remain in the ether layer. Basifying the aqueous layer deprotonates the product, crashing it out of solution as a highly pure solid[5].

Protocol B: In Vitro TIR1/AFB Receptor Binding Assay (Surface Plasmon Resonance)

To validate the synthesized derivative's efficacy as an auxin-mimic herbicide, its binding kinetics to the TIR1 receptor must be quantified.

Step 1: Receptor Immobilization

  • Procedure: Purify recombinant plant TIR1 F-box protein and immobilize it onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation) until a baseline response of 2000 RU is achieved.

  • Causality: Covalent amine coupling ensures the TIR1 receptor remains stably attached to the sensor surface during repeated analyte injections and regeneration cycles, preventing baseline drift.

Step 2: Analyte Injection & Kinetic Analysis

  • Procedure: Inject serial dilutions (10 nM to 1 µM) of the synthesized 3,5-dibromo-2,6-dimethoxybenzamide derivative over the functionalized chip at a flow rate of 30 µL/min.

  • Causality: The 30 µL/min flow rate minimizes mass transfer limitations, ensuring that the measured association rate ( ka​ ) and dissociation rate ( kd​ ) accurately reflect the true biochemical affinity of the halogenated ligand for the TIR1 binding pocket.

  • Self-Validation: Inject a known standard (e.g., IAA or Dicamba) as a positive control. If the standard yields a KD​ (equilibrium dissociation constant) within 10% of literature values, the structural integrity of the immobilized TIR1 receptor is validated, confirming that the binding data for the novel dibromo-derivative is highly accurate.

Sources

Method

Application Notes and Protocols for the Esterification of 3,5-Dibromo-2,6-dimethoxybenzoic Acid Derivatives

Introduction: Navigating the Challenges of Esterifying a Sterically Hindered Aromatic Acid 3,5-Dibromo-2,6-dimethoxybenzoic acid and its derivatives are valuable building blocks in the synthesis of complex molecules, inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Esterifying a Sterically Hindered Aromatic Acid

3,5-Dibromo-2,6-dimethoxybenzoic acid and its derivatives are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of two methoxy groups in the ortho positions to the carboxylic acid and two bromine atoms in the meta positions creates significant steric hindrance and electronic effects. These characteristics render the esterification of this substrate a non-trivial task, often leading to low yields or complete failure with standard methods. The bulky ortho substituents physically obstruct the approach of an alcohol nucleophile to the carbonyl carbon, significantly increasing the activation energy of the reaction.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of effective esterification methods for this challenging substrate. We will delve into the mechanistic details of each recommended protocol, providing not just a set of instructions, but also the scientific rationale behind the choice of reagents and conditions. This document is designed to be a practical and authoritative resource, empowering researchers to select and execute the most suitable esterification strategy for their specific needs.

Method 1: Steglich Esterification - A Mild and Effective Approach for Hindered Acids

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[1] It is particularly well-suited for sterically demanding substrates where traditional acid-catalyzed methods like Fischer-Speier esterification are ineffective.[2] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.[3]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. DMAP, being a more potent nucleophile than the alcohol, attacks this intermediate to form a reactive acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to yield the desired ester and regenerate the DMAP catalyst. A key advantage of this method is the suppression of a common side reaction, the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which would otherwise reduce the yield.[4]

Caption: Mechanism of the Steglich Esterification.

Detailed Protocol: Synthesis of Ethyl 3,5-Dibromo-2,6-dimethoxybenzoate

Materials:

  • 3,5-Dibromo-2,6-dimethoxybenzoic acid

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Dibromo-2,6-dimethoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add anhydrous ethanol (1.2-1.5 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1-0.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 3,5-dibromo-2,6-dimethoxybenzoate.

Troubleshooting
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water will consume the carbodiimide and deactivate the O-acylisourea intermediate.

    • Increase the amount of DCC and DMAP slightly.

    • Prolong the reaction time.

  • Formation of N-acylurea byproduct:

    • Ensure DMAP is added before the carbodiimide.

    • Maintain a low reaction temperature during the addition of DCC.

  • Incomplete reaction:

    • Verify the purity of the starting materials.

    • Increase the equivalents of the alcohol.

Method 2: Yamaguchi Esterification - Superior for Highly Hindered Systems

The Yamaguchi esterification is another exceptionally mild and efficient method for the synthesis of esters, and it is particularly renowned for its effectiveness with sterically demanding carboxylic acids and alcohols, including the formation of macrolactones.[5][6] The reaction proceeds via the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[6]

Mechanism of Action

The reaction is typically a two-step, one-pot procedure. First, the carboxylic acid is treated with the Yamaguchi reagent in the presence of a tertiary amine base (like triethylamine, Et₃N) to form a mixed anhydride. In the second step, the alcohol and a stoichiometric amount of DMAP are added. DMAP selectively attacks the less sterically hindered carbonyl group of the mixed anhydride, forming a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester.[5]

Caption: Mechanism of the Yamaguchi Esterification.

Detailed Protocol: Synthesis of Methyl 3,5-Dibromo-2,6-dimethoxybenzoate

Materials:

  • 3,5-Dibromo-2,6-dimethoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,5-Dibromo-2,6-dimethoxybenzoic acid (1.0 eq) and dissolve it in anhydrous toluene or THF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the mixture and stir for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve DMAP (1.2 eq) and anhydrous methanol (1.5 eq) in anhydrous toluene or THF.

  • Slowly add the solution from step 4 to the reaction mixture containing the mixed anhydride at room temperature.

  • Stir the reaction mixture for 3-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3,5-dibromo-2,6-dimethoxybenzoate.

Troubleshooting
  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • The quality of the Yamaguchi reagent is critical; use freshly opened or purified reagent.

    • Ensure the stoichiometry of DMAP is correct; it is a reactant, not a catalyst in this case.

  • Reaction does not go to completion:

    • Increase the reaction time.

    • Gently warming the reaction mixture might be beneficial, but should be done with caution to avoid side reactions.

Comparative Analysis of Esterification Methods

MethodKey ReagentsCatalystConditionsAdvantagesDisadvantagesTypical Yields (Hindered Substrates)
Fischer-Speier Alcohol (in excess), Carboxylic AcidStrong Acid (e.g., H₂SO₄)High temperature (reflux)Inexpensive reagents, simple setup.Harsh conditions, not suitable for sensitive substrates, often low yields for hindered acids.[7]Low to moderate
Steglich Alcohol, Carboxylic Acid, Carbodiimide (DCC, DIC)DMAP (catalytic)Mild (room temperature)Mild conditions, good for sensitive substrates, high yields.[4]Carbodiimide reagents can be allergens, urea byproduct can be difficult to remove completely.Good to excellent
Yamaguchi Alcohol, Carboxylic Acid, 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric), Et₃NMild (room temperature)Excellent for highly hindered substrates, high yields, mild conditions.[5]Yamaguchi reagent is relatively expensive, requires stoichiometric DMAP.Excellent
Mitsunobu Alcohol, Carboxylic Acid, PPh₃, DEAD/DIAD-Mild (0 °C to room temperature)Mild conditions, inversion of stereochemistry at the alcohol center.[8]Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification.Good to excellent

Conclusion

The esterification of the sterically hindered 3,5-Dibromo-2,6-dimethoxybenzoic acid requires careful consideration of the reaction methodology. While the classical Fischer-Speier esterification is often a first choice for simpler substrates due to its cost-effectiveness, its utility is severely limited for this particular molecule due to the significant steric hindrance.

For reliable and high-yielding synthesis of esters from 3,5-Dibromo-2,6-dimethoxybenzoic acid and its derivatives, the Steglich and Yamaguchi esterification methods are highly recommended. The Steglich esterification offers a balance of mild conditions and high efficiency, making it a robust choice for a wide range of alcohols. For particularly challenging cases or when maximizing the yield is paramount, the Yamaguchi esterification stands out as a superior method, despite the higher cost of its reagents.

The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate the challenges associated with the esterification of this important class of molecules, thereby facilitating the advancement of their research and development endeavors.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5536-5544. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Meurer, F., Kolev, I., & Bodensteiner, M. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCrData, 8(9), x230909. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (2023, November 28). Steglich esterification. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. [Link]

  • Wikipedia. (2023, November 13). Fischer–Speier esterification. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • D'Auria, M., & Appolloni, M. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 297-310. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Munawar, A., & Ali, A. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Brainly.in. (2022, August 13). Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid. [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of the American Chemical Society, 111(13), 5049-5057. [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. [Link]

  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Parvez, M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 17(5), 5911-5918. [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5536-5544. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wikipedia. (2023, April 2). Yamaguchi esterification. [Link]

  • Meurer, F., Kolev, I., & Bodensteiner, M. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCrData, 8(9), x230909. [Link]

  • Khan, I., & Ali, A. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1283344. [Link]

  • Borah, P., & Borah, R. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2), 346-349. [Link]

  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Rasayan Journal of Chemistry, 5(1), 104-107. [Link]

  • Khan, M. A., Khan, S. A., & Asiri, A. M. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 1-5. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Thouron, C., & Li, X. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Journal of Organic Chemistry, 79(23), 11278-11299. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Tamai, I., Sai, Y., Kobayashi, H., Kamiyama, M., & Tsuji, A. (1995). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Journal of Pharmacy and Pharmacology, 47(12A), 1013-1018. [Link]

Sources

Application

Application Notes and Protocols for 3,5-Dibromo-2,6-dimethoxybenzoic Acid in In Vitro Preclinical Research

Introduction: Unveiling the Potential of a Novel Scaffold 3,5-Dibromo-2,6-dimethoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid. While specific biological activities of this particular compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

3,5-Dibromo-2,6-dimethoxybenzoic acid is a halogenated and methoxylated aromatic carboxylic acid. While specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules, suggesting significant potential in drug discovery. The dibromo- and dimethoxy- substitutions on the benzoic acid core provide a unique electronic and steric profile that can be exploited for targeted interactions with biological macromolecules.[1][2] Derivatives of benzoic acid have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3]

The bromine atoms can enhance binding affinity and lipophilicity, which are crucial for drug efficacy, and can also serve as synthetic handles for further chemical modifications.[1][2] The methoxy groups can influence the molecule's conformation and metabolic stability. This document provides detailed in vitro assay protocols to explore the potential therapeutic applications of 3,5-Dibromo-2,6-dimethoxybenzoic acid, focusing on its potential as a kinase inhibitor, an anti-proliferative agent against cancer cells, and an inhibitor of angiogenesis. The following protocols are designed to be robust and self-validating, providing a solid foundation for the initial characterization of this promising compound.

I. In Vitro Kinase Inhibition Assay

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule kinase inhibitors have emerged as a major class of therapeutics.[5] The structural features of 3,5-Dibromo-2,6-dimethoxybenzoic acid make it a candidate for a kinase inhibitor. This protocol describes a luminescence-based assay to determine its in vitro inhibitory activity against a target kinase by quantifying adenosine triphosphate (ATP) consumption.

Principle

This assay measures the amount of ATP remaining in solution following a kinase reaction. A proprietary luciferase-based reagent is used, where the light output is directly proportional to the ATP concentration. A decrease in luminescence in the presence of the test compound indicates that the kinase has consumed ATP to phosphorylate its substrate, and thus the compound is not inhibitory. Conversely, a high luminescence signal indicates that the kinase activity was inhibited, leaving more ATP in the solution.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare serial dilutions of 3,5-Dibromo-2,6-dimethoxybenzoic acid C Add compound dilutions to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions D Add kinase and substrate mixture B->D C->D E Incubate for 15 min (Compound-enzyme pre-incubation) D->E F Initiate reaction with ATP E->F G Incubate for 60 min at 30°C F->G H Add ADP-Glo™ Reagent G->H I Incubate for 40 min H->I J Add Kinase Detection Reagent I->J K Incubate for 30 min J->K L Read luminescence K->L

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol

Materials and Reagents:

  • 3,5-Dibromo-2,6-dimethoxybenzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Recombinant protein kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes and a microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3,5-Dibromo-2,6-dimethoxybenzoic acid in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 10 µL of this solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for the compound to bind to the enzyme.

  • Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[5]

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the reaction at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The half-maximal inhibitory concentration of the compound.
Positive Control A known inhibitor of the target kinase (e.g., Staurosporine).
Negative Control DMSO (vehicle).

II. Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay determines the effect of 3,5-Dibromo-2,6-dimethoxybenzoic acid on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6] Derivatives of chalcones and flavones containing a dibromo-dimethoxy-phenyl moiety have shown cytotoxic effects against cancer cell lines.[3][7]

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow

G A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of 3,5-Dibromo-2,6-dimethoxybenzoic acid B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3,5-Dibromo-2,6-dimethoxybenzoic acid

  • DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

  • 96-well clear, flat-bottom plates

  • Multichannel pipettes and a microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 3,5-Dibromo-2,6-dimethoxybenzoic acid in complete medium from a 10 mM stock in DMSO.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the compound that inhibits 50% of cell proliferation.
Positive Control A known cytotoxic agent (e.g., Doxorubicin).
Negative Control DMSO (vehicle).

III. In Vitro Angiogenesis Assay (Tube Formation Assay)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[8][9] Many small molecule inhibitors target this process.[10] This assay assesses the ability of 3,5-Dibromo-2,6-dimethoxybenzoic acid to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Principle

When plated on a basement membrane extract (Matrigel), endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), rapidly align and form a network of tube-like structures.[8] This process mimics the later stages of angiogenesis. The inhibitory effect of a compound can be quantified by measuring the changes in tube length, number of junctions, and overall network complexity.

Experimental Workflow

G A Coat 96-well plate with Matrigel B Incubate at 37°C to allow gel to solidify A->B D Seed HUVECs onto the Matrigel-coated plate B->D C Prepare HUVEC suspension with 3,5-Dibromo-2,6-dimethoxybenzoic acid C->D E Incubate for 4-18 hours D->E F Stain cells with Calcein AM E->F G Image the tube network using a fluorescence microscope F->G H Quantify tube formation using image analysis software G->H

Caption: Workflow for the HUVEC tube formation assay.

Detailed Protocol

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel Basement Membrane Matrix

  • 3,5-Dibromo-2,6-dimethoxybenzoic acid

  • DMSO

  • Calcein AM

  • 96-well plates

  • Fluorescence microscope with an imaging system

Procedure:

  • Plate Coating:

    • Thaw Matrigel on ice overnight.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Treatment and Seeding:

    • Harvest HUVECs and resuspend them in basal medium at a concentration of 2-3 x 10⁵ cells/mL.

    • Prepare different concentrations of 3,5-Dibromo-2,6-dimethoxybenzoic acid in the cell suspension. Include a vehicle control (DMSO).

    • Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

    • After incubation, carefully remove the medium and add 100 µL of Calcein AM solution (2 µM) to each well.

    • Incubate for 30 minutes at 37°C.

    • Capture images of the tube network using a fluorescence microscope.

Data Analysis:

  • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:

    • Total tube length

    • Number of junctions

    • Number of loops

  • Calculate the percentage of inhibition of these parameters for each compound concentration relative to the vehicle control.

ParameterDescription
IC₅₀ The concentration of the compound that inhibits 50% of tube formation.
Positive Control A known angiogenesis inhibitor (e.g., Suramin).
Negative Control DMSO (vehicle).

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the in vitro characterization of 3,5-Dibromo-2,6-dimethoxybenzoic acid. Positive results in these assays would warrant further investigation into the mechanism of action, selectivity profiling against a broader panel of kinases or cancer cell lines, and eventual validation in in vivo models. The versatility of the dibrominated benzoic acid scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.[11][1]

References

  • Creative Bioarray. (2019, January 10). Cell Angiogenesis Assays. Available from: [Link]

  • Zhang, J., et al. (2017). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available from: [Link]

  • Reaction Biology. In Vitro Angiogenesis Assay for Drug Testing. Available from: [Link]

  • van der Schaft, D. W., et al. (2000). In vitro Tumor Angiogenesis Assays. Journal of Vascular Research. Available from: [Link]

  • Licht-Murmann, E., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Journal of Medicinal Chemistry. Available from: [Link]

  • Wodicka, L. M., et al. (2010). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • Mphahlele, M. J., et al. (2021). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. Molecules. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research. Available from: [Link]

  • Mphahlele, M. J., et al. (2021). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. PMC. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 3,5-Dibromo-2,6-dimethoxybenzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 3,5-Dibromo-2,6-dimethoxybenzoic acid.

This guide moves beyond basic recipes, focusing on the chemical causality behind reaction stalling, byproduct formation, and yield optimization.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the electronic effects and side reactions is critical for optimizing your yield. The diagram below illustrates the target electrophilic aromatic substitution (EAS) pathway alongside the primary parasitic side reaction (ether cleavage).

G A 2,6-Dimethoxybenzoic Acid (Starting Material) B 3-Bromo-2,6-dimethoxybenzoic acid (Monobrominated Intermediate) A->B Br2 or NBS (1.0 eq) Fast EAS Reaction C 3,5-Dibromo-2,6-dimethoxybenzoic acid (Target Product) B->C Br2 or NBS (>1.2 eq) Slower EAS Reaction (Deactivated Ring) D Demethylated Byproducts (e.g., 3,5-dibromo-2-hydroxy...) B->D Unbuffered HBr Accumulation Ether Cleavage C->D Unbuffered HBr Accumulation Ether Cleavage

Reaction pathway showing target synthesis and HBr-mediated demethylation side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at the monobrominated intermediate (3-bromo-2,6-dimethoxybenzoic acid). How do I drive it to completion? Answer: The first bromination at the 3-position occurs rapidly due to the synergistic ortho/para-directing effects of the two electron-donating methoxy groups. However, the introduction of the first bromine atom inductively deactivates the aromatic ring, making the second electrophilic attack at the 5-position significantly slower. Solution: To overcome this activation barrier, you must use a stoichiometric excess of the brominating agent (at least 2.2 to 2.5 equivalents of Br₂). Furthermore, if you are using an 1, be aware that basic media actively suppress multiple brominations, which will intentionally cause your reaction to stall at the monobrominated stage[1]. You must switch to an organic solvent system (like acetic acid) and apply mild heat (40–50 °C) to force the second bromination.

Q2: I am observing significant amounts of 3,5-dibromo-2-hydroxy-6-methoxybenzoic acid. What causes this and how can I prevent it? Answer: This impurity is the direct result of a demethylation (ether cleavage) side reaction[1]. During electrophilic bromination with Br₂, equimolar amounts of hydrogen bromide (HBr) are generated. HBr is both a strong acid and a potent nucleophile. In unbuffered organic solvents (like pure dioxane), the accumulating HBr cleaves the activated aryl methyl ethers, yielding 1[1]. Solution: You must actively scavenge the HBr generated during the reaction. Since aqueous alkali prevents the second bromination[1], the optimal solution is to use glacial acetic acid as the solvent and add a mild base, such as anhydrous sodium acetate (NaOAc), as an internal buffer. This neutralizes the HBr in situ without halting the EAS cycle.

Q3: Why does bromination exclusively occur at the 3 and 5 positions? Should I worry about bromination at the 4-position? Answer: You do not need to worry about 4-position bromination. The regioselectivity is strictly dictated by the methoxy groups. The 3 and 5 positions are ortho to one methoxy group and para to the other, making them highly electron-rich. Conversely, the 4-position is meta to both methoxy groups and para to the electron-withdrawing carboxylic acid, rendering it highly deactivated against electrophilic attack.

Comparative Yields and Impurity Profiles

The table below summarizes how different reaction environments impact the final yield of the dibrominated target versus the formation of impurities.

Bromination SystemEquivalentsHBr ScavengerTarget Yield (3,5-Dibromo)Demethylation Impurity
Br₂ / Dioxane 2.5 eqNone~65%High (>10%)
NBS / Aqueous KOH 2.5 eqKOH< 5% (Stalls at Mono)Low (<1%)
Br₂ / AcOH + NaOAc 2.5 eqSodium Acetate>85% Minimal (<2%)

Self-Validating Protocol: Buffered Bromination of 2,6-Dimethoxybenzoic Acid

This protocol is designed as a self-validating system. By incorporating an internal buffer and specific analytical checkpoints, the procedure inherently prevents the primary failure modes (stalling and demethylation) discussed above.

Materials Required:

  • 2,6-Dimethoxybenzoic acid (1.0 eq, 10.0 g, 54.9 mmol)

  • Elemental Bromine (Br₂) (2.4 eq, 21.0 g, 131.7 mmol)

  • Anhydrous Sodium Acetate (NaOAc) (2.5 eq, 11.2 g, 137.2 mmol)

  • Glacial Acetic Acid (100 mL)

Step-by-Step Methodology:

  • System Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a scrubber system (to capture any escaped Br₂), dissolve 10.0 g of 2,6-dimethoxybenzoic acid in 80 mL of glacial acetic acid.

  • In-Situ Buffering: Add 11.2 g of anhydrous sodium acetate to the solution. Stir until a fine suspension is achieved.

    • Causality Note: The NaOAc acts as a thermodynamic sink for HBr. As HBr is generated during the substitution, it reacts with NaOAc to form acetic acid and inert NaBr, completely neutralizing the threat of ether cleavage.

  • Bromine Addition: Dilute the bromine (21.0 g) in 20 mL of glacial acetic acid. Transfer this to the dropping funnel.

  • Controlled Monobromination: Add the bromine solution dropwise over 45 minutes at room temperature (20–25 °C). The initial drops will decolorize rapidly as the highly activated monobromination occurs.

  • Driving to Dibromination: Once the addition is complete, heat the reaction mixture to 45 °C and stir for 4–6 hours.

    • Causality Note: The mild heat provides the necessary activation energy required to push the electrophile onto the inductively deactivated 3-bromo intermediate.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice-water. The target 3,5-dibromo-2,6-dimethoxybenzoic acid will precipitate as an off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and sodium salts. Dry under high vacuum at 60 °C overnight.

  • System Validation (Analytical Checkpoint): Analyze the product via ¹H-NMR (in DMSO-d6). The protocol is validated as successful when you observe the complete disappearance of the aromatic protons at the 3 and 5 positions (typically around δ 6.6 ppm in the starting material), leaving only the sharp singlet of the methoxy groups and the broad carboxylic acid exchangeable proton.

References

  • US5248817A - Process for aromatic bromination. Google Patents. Contains mechanistic insights on the bromination of 2,6-dimethoxybenzoic acid, the suppression of multiple brominations in basic media, and the identification of 3,5-dibromo-2-hydroxy-6-methoxybenzoic acid as a demethylation impurity. 1

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 3,5-Dibromo-2,6-dimethoxybenzoic Acid Workflows

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing hydrodebromination side reactions when utilizing 3,5-Dibromo-2,6-dimethoxybenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing hydrodebromination side reactions when utilizing 3,5-Dibromo-2,6-dimethoxybenzoic acid in cross-coupling or lithiation workflows.

As a highly functionalized, sterically hindered building block, this compound requires precise control over stereoelectronic variables to prevent the premature cleavage of its C–Br bonds.

Mechanistic Insights: The Root Cause of Debromination

To solve debromination, we must first understand the causality behind it. In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the catalytic cycle relies on a rapid sequence of oxidative addition, transmetalation, and reductive elimination.

However, the 2,6-dimethoxy groups on this specific benzoic acid derivative create severe steric hindrance adjacent to the 3,5-dibromo reaction sites. This steric bulk drastically slows down the transmetalation step. While the intermediate Aryl-Pd(II)-Br species is "stalled," it becomes highly vulnerable to competing pathways—most notably, the abstraction of a hydride from protic solvents, basic additives, or the free carboxylic acid itself, leading to undesired reductive debromination[1]. Furthermore, brominated aromatic motifs are inherently susceptible to reduction, with their debromination rates correlating strongly to the free energy changes of electron transfer in the system[2].

Mechanism ArBr 3,5-Dibromo-2,6-dimethoxybenzoic acid OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Slowed by Sterics) OxAdd->Transmet Boronic Acid Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride Competing Pathway Product Desired Product Transmet->Product Reductive Elimination Debrom Hydrodebromination Hydride->Debrom Reductive Elimination

Competing pathways in Pd-catalyzed reactions of brominated benzoic acids.

Troubleshooting & FAQs

Q1: Why is debromination so prominent with 3,5-Dibromo-2,6-dimethoxybenzoic acid compared to simpler aryl bromides? A: The prominence of debromination is driven by a combination of steric and electronic factors. The methoxy groups at the 2,6-positions create a restrictive steric pocket. When transmetalation is delayed by this bulk, the Pd(II) intermediate intercepts hydrides from the environment (e.g., via β -hydride elimination from alkoxide bases). Additionally, the free carboxylic acid group acts as an internal proton source that can quench the intermediate or coordinate to the palladium center, poisoning the desired catalytic cycle[1].

Q2: How does my choice of base and solvent affect the debromination side reaction? A: The type and strength of the base are critical variables. Strong bases (like NaOH or KOH) in protic solvents (like ethanol) promote β -hydride elimination pathways, effectively turning the solvent into a hydride donor. To minimize debromination, you must switch to milder, anhydrous bases such as potassium phosphate ( K3​PO4​ ) or cesium carbonate ( Cs2​CO3​ ) suspended in aprotic solvents like Toluene or 1,4-Dioxane[1].

Q3: Should I protect the carboxylic acid group before attempting cross-coupling or halogen-metal exchange? A: Yes. Protecting the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) is the single most effective strategy to prevent debromination. The free acid acts as an internal proton source that readily quenches aryl-metal intermediates (such as aryl lithiums during lithiation) and facilitates hydrodehalogenation in the presence of metal catalysts[3]. If protection is absolutely impossible, you must use at least 2.5 equivalents of base to ensure complete deprotonation of the acid prior to the coupling cycle.

Q4: What ligands are best suited to overcome the steric hindrance and outcompete debromination? A: Standard ligands like PPh3​ are insufficiently active for this substrate. You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos ). These ligands are specifically engineered to accelerate the difficult transmetalation step and force rapid reductive elimination, kinetically outcompeting the slower debromination pathway.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution during a standard Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2,6-dimethoxybenzoic acid.

Substrate StatusBase (Eq)Solvent SystemTemp (°C)LigandDesired Product (%)Debrominated Byproduct (%)
Free Acid Na2​CO3​ (2.0)EtOH / H2​O 80 PPh3​ 35%45%
Free Acid K3​PO4​ (3.0)Toluene / H2​O 90XPhos68%15%
Methyl Ester K3​PO4​ (2.0) Toluene (Anhydrous) 90 XPhos 88% <5%
Methyl Ester Cs2​CO3​ (2.0) 1,4-Dioxane 100 SPhos 92% <2%

Data Interpretation: Transitioning from a free acid in a protic solvent to an esterified substrate in an anhydrous environment virtually eliminates the debromination pathway.

Self-Validating Experimental Protocol

To guarantee high fidelity in your synthesis, use the following optimized, self-validating protocol for the Suzuki-Miyaura coupling of this substrate.

Validation Mechanism: By running a parallel control reaction using the unesterified free acid under identical conditions, the researcher can self-validate the system. If the esterified reaction yields >85% product while the control shows >30% debromination, the hypothesis that the internal proton drives the side reaction is empirically validated in your specific lab environment.

Step 1: Esterification (Eliminating the Proton Source)
  • Suspend 3,5-Dibromo-2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add a catalytic amount of concentrated H2​SO4​ (0.1 eq) and reflux for 12 hours.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with EtOAc.

  • Dry over Na2​SO4​ and concentrate to isolate methyl 3,5-dibromo-2,6-dimethoxybenzoate.

    • Causality: Masking the acidic proton eliminates the primary internal proton source responsible for quenching organometallic intermediates.

Step 2: Anhydrous Cross-Coupling
  • In an oven-dried Schlenk flask, combine methyl 3,5-dibromo-2,6-dimethoxybenzoate (1.0 eq), the desired arylboronic acid (2.2 eq for double coupling), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and anhydrous K3​PO4​ (3.0 eq).

  • Evacuate and backfill the flask with ultra-pure Argon (Perform 3 cycles).

    • Causality: Trace oxygen oxidizes the phosphine ligand, slowing down the cross-coupling cycle and giving the debromination pathway a kinetic advantage.

  • Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

    • Causality: Toluene lacks β -hydrogens, preventing solvent-mediated hydride transfer to the Palladium center.

  • Heat the mixture at 90 °C for 16 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography.

Troubleshooting Decision Workflow

Use the following logical decision tree to systematically diagnose and eliminate debromination in your specific setup.

Troubleshooting Start High Debromination Detected? CheckAcid Is the Carboxylic Acid Protected? Start->CheckAcid Protect Protect as Ester CheckAcid->Protect No CheckSolvent Using Protic Solvent or Strong Base? CheckAcid->CheckSolvent Yes Protect->CheckSolvent SwitchSolvent Switch to Toluene & K3PO4 CheckSolvent->SwitchSolvent Yes CheckLigand Using Basic Ligand? CheckSolvent->CheckLigand No SwitchSolvent->CheckLigand SwitchLigand Use Bulky Ligand (e.g., XPhos) CheckLigand->SwitchLigand Yes Success Yield Optimized CheckLigand->Success No SwitchLigand->Success

Decision tree workflow for troubleshooting debromination side reactions.

References

  • Title: Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid Source: BenchChem URL: 1

  • Title: Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution Source: MDPI URL: 3

  • Title: Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes Source: PubMed / NIH URL: 2

Sources

Troubleshooting

Best recrystallization solvents for purifying crude 3,5-Dibromo-2,6-dimethoxybenzoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 3,5-Dibromo-2,6-dimethoxybenzoic acid via recrystallization. This docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 3,5-Dibromo-2,6-dimethoxybenzoic acid via recrystallization. This document offers field-proven insights into solvent selection, detailed experimental protocols, and robust troubleshooting strategies to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a recrystallization solvent for 3,5-Dibromo-2,6-dimethoxybenzoic acid?

A1: The guiding principle is "like dissolves like." 3,5-Dibromo-2,6-dimethoxybenzoic acid is a moderately polar molecule. Its key functional groups are:

  • Aromatic ring: Confers some non-polar character.

  • Carboxylic acid (-COOH): A polar group capable of hydrogen bonding.

  • Two Methoxy groups (-OCH₃): Moderately polar.

  • Two Bromine atoms (-Br): Increase molecular weight and are electron-withdrawing, contributing to some polarity.

An ideal solvent will dissolve the compound completely when hot but poorly when cold.[1] This differential solubility is crucial for maximizing crystal recovery.

Q2: Which solvents are the best starting points for this compound?

A2: Based on the molecule's structure, moderately polar solvents are excellent candidates. Alcohols like ethanol and methanol are often effective for aromatic acids.[2] Other potential single solvents include acetone , ethyl acetate , and toluene . Toluene can be particularly effective for aromatic compounds.

Q3: What is a "solvent pair" or "mixed solvent system" and when should I use one?

A3: A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent). You should consider a solvent pair if no single solvent provides the desired solubility profile (i.e., high solubility when hot, low solubility when cold). A patent for a related synthesis suggests that aqueous ethanol (an ethanol/water mixture) is an effective system for recrystallizing brominated dimethoxybenzoic acids, making this an excellent system to investigate.[3]

Q4: I don't have an exact melting point for my crude material. Why is this important?

A4: The melting point is critical to avoid a common problem called "oiling out," where the dissolved solid separates as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute. While the exact melting point of 3,5-Dibromo-2,6-dimethoxybenzoic acid is not widely published, related compounds like 3,5-Dibromobenzoic acid (218-220 °C) and 2,6-Dimethoxybenzoic acid (187-190 °C) have high melting points.[4] This suggests the target compound also has a relatively high melting point, reducing the risk of oiling out with common solvents.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the purification of 3,5-Dibromo-2,6-dimethoxybenzoic acid.

Problem 1: The compound will not dissolve in the hot solvent.

  • Probable Cause: The solvent is too non-polar, or you have not added enough solvent. Highly insoluble impurities may also be present.

  • Solutions:

    • Add more solvent in small increments to the boiling solution until the compound dissolves. Be mindful not to add a large excess, which will reduce your yield.

    • If the compound remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram), the solvent is likely unsuitable. Recover the crude material by evaporating the solvent and select a more polar solvent for your next attempt.

    • If a small amount of material remains undissolved, it may be an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.

Problem 2: No crystals form after the hot solution has cooled.

  • Probable Cause: The most common reasons are using too much solvent or the solution becoming supersaturated.[5]

  • Solutions:

    • Induce Crystallization: Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single "seed crystal" to the solution to initiate crystallization.

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent and attempt to cool it again.

Problem 3: The compound "oils out" instead of crystallizing.

  • Probable Cause: The solution is supersaturated at a temperature that is above the melting point of your compound, or significant impurities are present which are depressing the melting point.

  • Solutions:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional "good" solvent (e.g., 5-10% more) to keep the compound soluble at a slightly lower temperature upon cooling.

    • Ensure a slow cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Rapid cooling encourages oiling out.

Problem 4: The final crystals are colored or appear impure.

  • Probable Cause: Colored impurities were not removed during the process.

  • Solutions:

    • Redissolve the crystals in a minimal amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip) to the hot solution. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal, then allow the purified filtrate to cool and crystallize.[1]

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test several solvents using a small amount of crude material.

  • Place approximately 20-30 mg of crude 3,5-Dibromo-2,6-dimethoxybenzoic acid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water) dropwise at room temperature. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor cold solubility in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of precipitate when cold.

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow start Start: Select a single solvent for screening add_cold Add a few drops of cold solvent to ~20mg crude material start->add_cold dissolves_cold Does it dissolve? add_cold->dissolves_cold heat_solvent Heat the solvent to boiling dissolves_cold->heat_solvent  No solvent_bad_soluble Result: Unsuitable solvent (Too soluble) dissolves_cold->solvent_bad_soluble  Yes dissolves_hot Does it dissolve? heat_solvent->dissolves_hot cool_solution Cool slowly to RT, then in an ice bath dissolves_hot->cool_solution  Yes try_polar Action: Try a more polar solvent dissolves_hot->try_polar  No crystals_form Do crystals form? cool_solution->crystals_form solvent_good Result: Good single solvent crystals_form->solvent_good  Yes try_pair Action: Try a solvent pair crystals_form->try_pair  No (Too soluble) solvent_bad_insoluble Result: Unsuitable solvent (Insoluble) try_polar->add_cold

Sources

Optimization

Preventing degradation of 3,5-Dibromo-2,6-dimethoxybenzoic acid during long-term storage

Welcome to the dedicated support resource for 3,5-Dibromo-2,6-dimethoxybenzoic acid. This guide is tailored for researchers, scientists, and drug development professionals who rely on the quality and stability of this ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for 3,5-Dibromo-2,6-dimethoxybenzoic acid. This guide is tailored for researchers, scientists, and drug development professionals who rely on the quality and stability of this chemical intermediate. Within this center, you will find comprehensive technical information, troubleshooting guides, and frequently asked questions (FAQs) designed to ensure the long-term integrity of your stored material and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3,5-Dibromo-2,6-dimethoxybenzoic acid during long-term storage?

A1: The principal factors contributing to the degradation of 3,5-Dibromo-2,6-dimethoxybenzoic acid are exposure to light, moisture, and elevated temperatures. The molecule is susceptible to photodecomposition, particularly when exposed to UV radiation. Hydrolysis of the methoxy groups can occur in the presence of moisture, and higher temperatures can accelerate the rates of these and other potential degradation reactions.

Q2: My stock of 3,5-Dibromo-2,6-dimethoxybenzoic acid has developed a slight yellowish tint over time. Is it still usable?

A2: A color change from white to a yellowish or beige hue is a visual indicator that some level of degradation may have occurred. This is often due to the formation of minor impurities from photodecomposition. While the material may still be suitable for some applications, it is highly recommended to assess its purity before use in sensitive experiments to ensure that the presence of degradation products will not adversely affect your results.

Q3: What are the optimal conditions for the long-term storage of this compound?

A3: To maintain the stability and purity of 3,5-Dibromo-2,6-dimethoxybenzoic acid, it is crucial to store it under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature -20°C in a freezer is ideal.[1]Significantly slows down the rate of chemical degradation.
Light Store in an amber or opaque, tightly sealed container in a dark location.Prevents light-induced degradation (photodecomposition).
Humidity Store in a dry environment, preferably in a desiccator or under an inert atmosphere.Minimizes the risk of hydrolysis of the methoxy groups.
Atmosphere For maximum stability, store under an inert gas such as argon or nitrogen.Displaces oxygen and moisture, further preventing oxidative degradation and hydrolysis.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results with an Older Batch

A common challenge faced by researchers is the lack of reproducibility in experiments using an older stock of a chemical reagent. This is often attributable to the presence of impurities resulting from degradation, which can interfere with the intended reaction.

cluster_0 Purity Verification Workflow A Aged stock of 3,5-Dibromo-2,6- dimethoxybenzoic acid B Prepare a sample for analysis (dissolve in a suitable solvent like acetonitrile or methanol) A->B C Perform High-Performance Liquid Chromatography (HPLC) analysis B->C D Analyze the chromatogram for purity and the presence of impurity peaks C->D E If impurities are significant, characterize them using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy D->E F Decision Point: Is the purity acceptable for the intended use? D->F G Proceed with the experiment F->G Yes H Purify the material via recrystallization or procure a new batch F->H No

Caption: A systematic workflow for assessing the purity of aged 3,5-Dibromo-2,6-dimethoxybenzoic acid.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol.

  • HPLC Conditions: A reverse-phase C18 column is typically suitable for this analysis.[2]

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Data Analysis: Inject the prepared sample and analyze the resulting chromatogram. The presence of significant secondary peaks is indicative of impurities. The purity can be estimated by the relative peak areas.

Issue 2: Solubility Issues with a Previously Soluble Batch

If a batch of 3,5-Dibromo-2,6-dimethoxybenzoic acid that was previously soluble in a specific solvent system now exhibits poor solubility, it could be due to the formation of insoluble degradation products.

cluster_1 Solubility Troubleshooting Sol_A Observe poor solubility of 3,5-Dibromo-2,6-dimethoxybenzoic acid Sol_B Verify the purity and water content of the solvent Sol_A->Sol_B Sol_C Attempt to aid dissolution using gentle heating and sonication Sol_B->Sol_C Sol_D If material remains insoluble, isolate a small amount for analysis (e.g., FT-IR) to check for changes in functional groups Sol_C->Sol_D Sol_E Compare the analytical data with a reference standard Sol_D->Sol_E Sol_F Consider purification by recrystallization Sol_E->Sol_F

Caption: A logical progression for troubleshooting unexpected solubility issues.

Recrystallization can be an effective method to purify the compound if degradation is suspected.

  • Solvent Selection: Choose a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or ethyl acetate and hexanes may be suitable.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under a vacuum.

By adhering to these storage and handling guidelines and utilizing the troubleshooting protocols, researchers can significantly enhance the reliability and reproducibility of their work with 3,5-Dibromo-2,6-dimethoxybenzoic acid.

References

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3,5-Dibromo-2,6-dimethoxybenzoic Acid: A Comparative Guide to Halogenated Benzoic Acids in Drug Discovery

Executive Summary & Context Halogenated benzoic acids are indispensable scaffolds in modern medicinal chemistry. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzoic acid cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Halogenated benzoic acids are indispensable scaffolds in modern medicinal chemistry. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzoic acid core profoundly modulates a drug candidate's lipophilicity, acidity (pKa), and metabolic stability[1]. Among these, 3,5-Dibromo-2,6-dimethoxybenzoic acid (3,5-DB-2,6-DMBA) stands out as a highly functionalized, sterically hindered building block. It is frequently utilized in the synthesis of complex benzamide-class therapeutics, including selective G-protein coupled receptor ligands and antipsychotic analogs like remoxipride[1][2].

This guide benchmarks 3,5-DB-2,6-DMBA against other halogenated benzoic acids, providing drug development professionals with a deep-dive into its physicochemical properties, structural mechanics, and validated experimental workflows.

Physicochemical Benchmarking: Steric and Electronic Interplay

To effectively utilize a benzoic acid derivative in drug design, one must understand how its substitution pattern dictates its behavior in physiological environments. The table below summarizes the quantitative physicochemical data of key halogenated benzoic acids.

Quantitative Comparison of Halogenated Benzoic Acids
CompoundSubstitution PatternpKaLogP (Est.)Primary Steric Effect
Benzoic Acid None4.201.87None (Planar)
2,6-Dimethoxybenzoic acid 2,6-di(OMe)3.441.60High (Out-of-plane carboxyl)
3-Bromo-2,6-dimethoxybenzoic acid 2,6-di(OMe), 3-Br~2.902.40High
3,5-Dibromo-2,6-dimethoxybenzoic acid 2,6-di(OMe), 3,5-di(Br)~2.503.10High
4-Amino-5-iodo-2-methoxybenzoic acid 2-OMe, 4-NH2, 5-I~3.802.10Moderate
2,6-Dichlorobenzoic acid 2,6-di(Cl)1.692.40Very High
Mechanistic Insights: The Causality of pKa Modulation

The dramatic shift in pKa across these derivatives is governed by a delicate interplay between steric hindrance and electronic induction[3].

In the foundational precursor, 2,6-dimethoxybenzoic acid , the bulky methoxy groups at the ortho positions create severe steric clash with the carboxylate group. To relieve this strain, the carboxylate group is forced out of coplanar alignment with the aromatic ring. This orthogonal conformation disrupts the resonance (+M) electron-donation from the aromatic ring to the carboxyl group, isolating the carboxylate and increasing its acidity (pKa 3.44) compared to unsubstituted benzoic acid (pKa 4.20)[3][4].

When bromine atoms are introduced at the 3 and 5 (meta) positions to form 3,5-DB-2,6-DMBA , they exert a powerful inductive electron-withdrawing effect (-I). Because resonance from the methoxy groups is partially restricted by the steric twist, the -I effect of the heavy halogens dominates. This pulls electron density away from the carboxylate anion, highly stabilizing the conjugate base and driving the pKa down to approximately 2.5[3].

Pathway A 2,6-Dimethoxy Substitution B Steric Hindrance (Out-of-plane Carboxyl) A->B C Resonance Disruption & pKa Drop (3.44) B->C G 3,5-Dibromo-2,6- dimethoxybenzoic acid C->G D 3,5-Dibromo Substitution E Strong Inductive Electron Withdrawal (-I) D->E F Anion Stabilization & Further pKa Drop E->F F->G

Logical flow of steric and electronic effects modulating the pKa of 3,5-dibromo-2,6-dimethoxybenzoic acid.

Experimental Workflows & Self-Validating Protocols

The synthesis and subsequent amidation of 3,5-DB-2,6-DMBA require specific conditions to overcome its inherent steric barriers. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Regioselective Bromination of 2,6-Dimethoxybenzoic Acid

This protocol utilizes N-Bromosuccinimide (NBS) in an aqueous alkaline medium to achieve precise meta-C-H bromination[2][5].

  • Preparation : Dissolve 2,6-dimethoxybenzoic acid in an aqueous potassium hydroxide (KOH) solution. Causality: The alkaline medium deprotonates the acid, increasing the electron density on the aromatic ring and directing the electrophilic aromatic substitution strictly to the 3 and 5 positions.

  • Halogenation : Add NBS portion-wise while maintaining the temperature between 3°C and 8°C[2]. Causality: Strict temperature control prevents over-oxidation and suppresses the formation of decarboxylated byproducts.

  • In-Process Validation : Perform a Starch-Iodide Paper Test (SPT). A weakly positive SPT indicates sufficient active bromine. Quench with sodium sulfite until the SPT is negative[2].

  • Isolation : Acidify the mixture with concentrated aqueous HBr to precipitate the product. Filter, wash with ice-cold water, and dry under high vacuum at 60°C[2].

Protocol 2: Amidation to Benzamide Derivatives (Drug Precursors)

Standard peptide coupling agents (e.g., EDC, DCC) fail with 3,5-DB-2,6-DMBA because the bulky 2,6-dimethoxy groups heavily shield the carboxyl carbon. Conversion to a highly reactive acyl chloride is mandatory[6].

  • Activation : Suspend 34.0 g (0.1 mol) of 3,5-DB-2,6-DMBA in 300 mL of toluene and add 40 mL of thionyl chloride (SOCl2)[6].

  • Reflux : Heat the mixture with stirring on a steam bath for 30 minutes[6]. Causality: Toluene allows for a higher reaction temperature, providing the kinetic energy required to overcome the steric hindrance shielding the carboxyl group.

  • Self-Validation (IPC) : To validate the completion of the acyl chloride formation, quench a 50 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing triethylamine. Analyze via HPLC. The rapid formation of the corresponding methyl ester confirms successful activation. If the free acid peak remains, additional refluxing is required.

  • Amidation : Evaporate the toluene and excess SOCl2 under reduced pressure. Dissolve the crude acyl chloride in chloroform and add the target amine (e.g., an ethylpyrrolidine derivative) in the presence of a base. Extract and purify the resulting benzamide[6].

Workflow N1 Starting Material: 2,6-Dimethoxybenzoic acid N2 Bromination: NBS in Aqueous Alkaline Medium N1->N2 Electrophilic Aromatic Substitution N3 Intermediate: 3,5-Dibromo-2,6-dimethoxybenzoic acid N2->N3 Precipitation & Filtration N4 Activation: Thionyl Chloride (SOCl2) in Toluene N3->N4 Reflux N5 IPC Validation: Methanol Quench (HPLC for Methyl Ester) N4->N5 In-Process Control N6 Amidation: Addition of Target Amine N4->N6 Nucleophilic Acyl Substitution N7 Final Product: Benzamide Derivative N6->N7 Purification

Step-by-step synthetic workflow from 2,6-dimethoxybenzoic acid to benzamide drug scaffolds.

Sources

Comparative

Validating the biological activity of 3,5-Dibromo-2,6-dimethoxybenzoic acid derivatives

As a Senior Application Scientist, evaluating the biological efficacy of novel pharmacophores requires moving beyond simple binding affinities to understand the kinetic and functional realities of the molecule. Substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological efficacy of novel pharmacophores requires moving beyond simple binding affinities to understand the kinetic and functional realities of the molecule. Substituted benzamides represent a privileged class of neuroleptic agents, primarily functioning as Dopamine D2 and D3 receptor antagonists.

Within this chemical space, 3,5-Dibromo-2,6-dimethoxybenzoic acid serves as a critical synthetic precursor. When coupled with an aminomethyl pyrrolidine moiety, it yields 3,5-dibromo-2,6-dimethoxybenzamide derivatives—structural analogs of the atypical antipsychotic1[1]. The addition of a second bromine atom at the 5-position fundamentally alters the molecule's lipophilicity, receptor dissociation rate ( koff​ ), and functional antagonism.

This guide provides a comprehensive framework for validating the biological activity of 3,5-dibromo-2,6-dimethoxybenzamide derivatives, objectively comparing their performance against established clinical standards.

Mechanistic Rationale & Pathway Intervention

To validate a D2 receptor antagonist, one must first understand the causality of the receptor's signaling cascade. The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily associates with the inhibitory Gi/o​ protein family.

When an agonist (like endogenous dopamine) binds, it triggers the dissociation of the Gαi/o​ subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition reduces the intracellular conversion of ATP to cyclic AMP (cAMP), dampening downstream Protein Kinase A (PKA) activity. A successful 3,5-dibromo benzamide derivative must competitively occupy the orthosteric site, block dopamine binding, and prevent this Gi/o​ -mediated inhibition, thereby restoring or elevating cAMP levels in stimulated cells.

D2_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antagonist 3,5-Dibromo Derivative (Antagonist) Antagonist->D2R Blocks Gi Gi/o Protein (Inhibitory) D2R->Gi Couples AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Production (Second Messenger) AC->cAMP Synthesizes

Dopamine D2 Receptor Gi/o signaling pathway and antagonist intervention.

Comparative Performance Analysis

The biological efficacy of a 3,5-dibromo derivative is best understood when benchmarked against its monobromo analog (Remoxipride) and a dichloro standard (2 [2]). The kinetic selectivity—specifically the dissociation rate ( koff​ )—is a primary driver of atypical antipsychotic behavior, as faster dissociation allows for physiological surges of dopamine to outcompete the drug, reducing extrapyramidal side effects (EPS) [3].

CompoundSubstitution PatternD2 Affinity ( Ki​ , nM)D3 Affinity ( Ki​ , nM)Estimated CLogPDissociation Rate ( koff​ )
Remoxipride 3-bromo-2,6-dimethoxy~113.0~150.02.1Fast
Raclopride 3,5-dichloro-2-hydroxy~1.8~3.52.4Moderate
3,5-Dibromo Derivative 3,5-dibromo-2,6-dimethoxy~8.5 - 15.0~12.0 - 20.02.9Fast to Moderate

*Extrapolated values based on established benzamide structure-activity relationships (SAR). The addition of the 5-bromo group increases steric bulk and lipophilicity, driving the Ki​ down (higher affinity) compared to Remoxipride, while maintaining a faster koff​ than Raclopride.

Experimental Protocols for Validation

To ensure scientific integrity, the validation workflow must be a self-validating system. This means incorporating internal controls that confirm the assay is functioning correctly regardless of the test compound's performance.

Protocol 1: Radioligand Competition Binding Assay (In Vitro)

Objective: Quantify the binding affinity ( Ki​ ) of the 3,5-dibromo derivative at D2/D3 receptors. Causality & Logic: We utilize [3H] -raclopride as the radioligand because it reliably labels both the high and low-affinity states of the D2 receptor. By adding GTP γ S (a non-hydrolyzable GTP analog) to the assay buffer, we force the uncoupling of the receptor from the G-protein. This standardizes all receptors into the low-affinity state, ensuring that the measured Ki​ reflects pure antagonist competition without confounding agonist-induced conformational shifts.

  • Preparation: Isolate cell membranes from CHO cells stably expressing human D2L​ receptors. Suspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

  • GTP γ S Addition: Pre-incubate membranes with 100 μ M GTP γ S for 15 minutes at room temperature.

  • Incubation: Combine 50 μ g of membrane protein, 1.0 nM [3H] -raclopride, and the 3,5-dibromo derivative (serial dilutions from 10−11 to 10−5 M) in a final volume of 250 μ L.

  • Non-Specific Binding (NSB): Define NSB using 10 μ M Haloperidol in parallel wells (Self-Validation Step).

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Confirm that the compound acts as a functional antagonist at the Gi/o​ -coupled D2 receptor. Causality & Logic: Because D2 activation inhibits cAMP production, we must first artificially stimulate cAMP synthesis using Forskolin (a direct adenylyl cyclase activator). We then add Quinpirole (a D2 agonist) to suppress this cAMP production. A true 3,5-dibromo antagonist will dose-dependently reverse the Quinpirole-induced suppression.

  • Cell Plating: Seed D2-expressing CHO cells into a 384-well plate at 5,000 cells/well.

  • Stimulation & Agonism: Add 10 μ M Forskolin and EC80​ concentration of Quinpirole (~30 nM) to all test wells.

  • Antagonist Treatment: Add the 3,5-dibromo derivative in a 10-point concentration gradient.

  • Detection: Incubate for 30 minutes at 37°C. Lyse cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., Europium-labeled cAMP and ULight-anti-cAMP).

  • Readout: Measure the TR-FRET signal. An increase in the FRET ratio correlates with a decrease in intracellular cAMP (due to competition). The antagonist will cause a restoration of cAMP levels, generating a functional IC50​ curve.

Protocol 3: Apomorphine-Induced Climbing Assay (In Vivo)

Objective: Validate blood-brain barrier (BBB) penetrance and central D2 receptor blockade. Causality & Logic: Apomorphine is a non-selective dopamine agonist that induces a stereotyped climbing behavior in mice. If the 3,5-dibromo derivative successfully crosses the BBB and antagonizes striatal D2 receptors, it will dose-dependently inhibit this climbing behavior.

  • Dosing: Administer the 3,5-dibromo derivative (0.1, 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle to male Swiss-Webster mice (n=8/group).

  • Challenge: 30 minutes post-dose, administer Apomorphine (1.0 mg/kg, s.c.).

  • Observation: Place mice in cylindrical wire mesh cages. Score climbing behavior at 10, 20, and 30 minutes post-apomorphine (0 = four paws on floor; 1 = two paws on wire; 2 = four paws on wire).

  • Analysis: Calculate the ED50​ for the inhibition of the climbing response.

Experimental Workflow Visualization

The transition from a synthesized 3,5-dibromo-2,6-dimethoxybenzoic acid precursor to a validated neuroleptic candidate follows a strict, hierarchical gating process.

Validation_Workflow Synthesis 1. Chemical Synthesis 3,5-Dibromo Precursor Amidation Binding 2. Affinity Screening [3H]-Raclopride Competition Assay Synthesis->Binding Functional 3. Functional Assay cAMP TR-FRET (Forskolin/Quinpirole) Binding->Functional Ki < 50 nM InVivo 4. In Vivo Validation Apomorphine Climbing (BBB Penetrance) Functional->InVivo Antagonism Confirmed

Hierarchical validation workflow for 3,5-dibromo-2,6-dimethoxybenzamide derivatives.

References

  • Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. National Institutes of Health (NIH). Available at:[Link]

  • Raclopride - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action. National Institutes of Health (NIH). Available at:[Link]

  • Process for aromatic bromination (US5248817A). Google Patents.

Sources

Validation

Spectroscopic Comparison of 2,6-Dimethoxybenzoic Acid and 3,5-Dibromo-2,6-Dimethoxybenzoic Acid: A Technical Guide

Executive Summary For researchers and drug development professionals, distinguishing between structurally similar halogenated intermediates is a critical quality control step. 2,6-Dimethoxybenzoic acid (2,6-DMBA) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, distinguishing between structurally similar halogenated intermediates is a critical quality control step. 2,6-Dimethoxybenzoic acid (2,6-DMBA) is a highly electron-rich aromatic building block[1]. During electrophilic aromatic substitution workflows—such as the synthesis of benzamide-class antipsychotics like remoxipride—over-bromination frequently yields 3,5-dibromo-2,6-dimethoxybenzoic acid as a byproduct or intermediate[2].

This guide provides an objective, data-driven comparison of these two compounds, focusing on the causality behind their spectroscopic differences and providing self-validating experimental protocols for their synthesis and characterization.

Structural and Physical Properties

The addition of two heavy bromine atoms significantly alters the physical properties of the core scaffold, increasing molecular weight, lipophilicity, and altering the crystalline packing forces.

Property2,6-Dimethoxybenzoic Acid (2,6-DMBA)3,5-Dibromo-2,6-dimethoxybenzoic Acid
Molecular Formula C₉H₁₀O₄C₉H₈Br₂O₄
Molecular Weight 182.17 g/mol 339.96 g/mol
PubChem CID N/A (Derivative)
Appearance White to off-white crystalline solidOff-white to pale yellow solid
Melting Point ~186 °C> 200 °C (Decomposes)
Regiochemistry Unsubstituted at C-3, C-4, C-5Substituted at C-3 and C-5

Mechanistic Causality: Regioselectivity of Bromination

To understand the spectroscopic outputs, one must first understand the electronic causality of the aromatic ring. In 2,6-DMBA, the regiochemistry of electrophilic attack is dictated by synergistic directing effects:

  • Methoxy Groups (-OCH₃): Strongly electron-donating via resonance (+R effect). The methoxy group at C-2 directs ortho (C-3) and para (C-5). The methoxy at C-6 directs ortho (C-5) and para (C-3).

  • Carboxylic Acid (-COOH): Electron-withdrawing via resonance (-R effect), directing meta (C-3 and C-5).

Because C-3 and C-5 are synergistically activated by all three substituents, electrophilic bromination is highly regioselective for these positions, leaving the C-4 position untouched.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (¹H NMR)

The most definitive method to distinguish these two compounds is ¹H NMR. The transformation from 2,6-DMBA to its dibromo derivative results in a complete collapse of the spin-spin coupling system[3].

Proton Assignment2,6-DMBA (δ ppm, CDCl₃)3,5-Dibromo-2,6-DMBA (δ ppm, CDCl₃)Causality of Shift / Multiplicity Change
-OCH₃ (6H) 3.85 (singlet)3.95 (singlet)Slight downfield shift due to the inductive electron-withdrawing effect (-I) of the newly introduced ortho-bromine atoms.
H-3 / H-5 (2H) 6.60 (doublet, J = 8.4 Hz)Absent Protons are replaced by bromine atoms during electrophilic aromatic substitution.
H-4 (1H) 7.32 (triplet, J = 8.4 Hz)7.90 (singlet)Multiplicity: Collapses to a singlet because the adjacent coupling partners (H-3/H-5) are gone. Shift: Strong downfield shift due to the combined -I effect of two flanking bromines.
-COOH (1H) ~10.5 (broad singlet)~10.8 (broad singlet)Exchangeable proton; shift varies with concentration and solvent hydrogen bonding.
Infrared Spectroscopy (IR)

While IR is secondary to NMR for structural elucidation, it provides rapid orthogonal validation.

  • 2,6-DMBA: Exhibits a strong C=O stretch at ~1729 cm⁻¹ and a broad O-H stretch (3400–2400 cm⁻¹) typical of hydrogen-bonded carboxylic acid dimers[3].

  • 3,5-Dibromo-2,6-DMBA: Retains the C=O and O-H stretches but introduces distinct C-Br stretching vibrations in the fingerprint region (typically 500–600 cm⁻¹).

Experimental Workflows

Synthesis of 3,5-Dibromo-2,6-dimethoxybenzoic acid

Objective: Perform a controlled di-bromination using N-Bromosuccinimide (NBS)[2]. NBS is chosen over elemental bromine (Br₂) because it provides a steady, low concentration of electrophilic bromine, minimizing oxidative degradation of the electron-rich aromatic ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2,6-DMBA in anhydrous N,N-dimethylformamide (DMF) or glacial acetic acid under an inert atmosphere (N₂).

  • Reagent Addition: Shield the reaction flask from light (to prevent radical pathways). Slowly add 2.1 eq of NBS in portions over 30 minutes at 0 °C.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quenching: Pour the mixture into ice-cold distilled water. The highly lipophilic dibromo product will precipitate.

  • Isolation: Filter the precipitate under a vacuum and wash sequentially with cold water and cold hexanes to remove succinimide byproducts.

Self-Validation Checkpoint: Perform a Starch-Iodide Paper Test (SPT) on the mother liquor. A negative result (no blue/black color) confirms the complete consumption of the active brominating agent. Monitor the reaction via TLC (Hexanes:EtOAc 7:3); the dibromo product will have a higher Rf​ value than the starting material due to the shielding of the polar core by the bulky halogens.

Spectroscopic Characterization Protocol

Objective: Acquire high-resolution ¹H NMR data to mathematically prove di-substitution.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 15 mg of the dried product in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Instrument Parameters: Run the sample on a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay ( D1​ ) to at least 2 seconds to ensure complete relaxation of the methoxy protons for accurate integration.

  • Phasing and Baseline: Manually phase the spectrum and apply a polynomial baseline correction to ensure integration integrals are flat.

Self-Validation Checkpoint: Normalize the integration of the methoxy singlet (~3.95 ppm) to exactly 6.00 .

  • If the aromatic region integrates to 2.00 , the starting material is unreacted.

  • If the aromatic region integrates to 1.00 (a pair of doublets), the product is mono-brominated.

  • If the aromatic region integrates to 1.00 (a sharp singlet at ~7.90 ppm), the protocol has successfully yielded the di-brominated target.

Workflow Visualization

The following diagram illustrates the logical relationship between the chemical transformation and the resulting spectroscopic markers.

SpectroscopicWorkflow DMBA 2,6-Dimethoxybenzoic Acid (AX2 Spin System) Bromination Electrophilic Bromination Regioselective at C-3 / C-5 DMBA->Bromination + 2.1 eq NBS NMR_DMBA 1H NMR: δ 6.60 (d, 2H) δ 7.32 (t, 1H) DMBA->NMR_DMBA DiBromo 3,5-Dibromo-2,6-DMBA (Isolated Singlet System) Bromination->DiBromo Synergistic Directing Effects NMR_DiBromo 1H NMR: δ 7.90 (s, 1H) Loss of J-coupling DiBromo->NMR_DiBromo NMR_DMBA->NMR_DiBromo Deshielding & Multiplicity Collapse

Workflow comparing the bromination of 2,6-DMBA and key spectroscopic shifts.

References

  • National Center for Biotechnology Information. "2,6-Dimethoxybenzoic Acid." PubChem Compound Summary for CID 15109. Retrieved from:[Link]

  • World Intellectual Property Organization (WIPO). "Novel process for aromatic bromination." Patent WO1993002036A1.
  • MDPI Molbank. "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis." Molbank 2012, M759. Retrieved from:[Link]

Sources

Comparative

Reproducibility of 3,5-Dibromo-2,6-dimethoxybenzoic Acid Synthesis Pathways: A Comprehensive Comparison Guide

Mechanistic Rationale & Pathway Dynamics 3,5-Dibromo-2,6-dimethoxybenzoic acid is a highly specialized poly-halogenated intermediate. It is primarily utilized in the convergent synthesis of complex benzamide antipsychoti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pathway Dynamics

3,5-Dibromo-2,6-dimethoxybenzoic acid is a highly specialized poly-halogenated intermediate. It is primarily utilized in the convergent synthesis of complex benzamide antipsychotics and serves as a critical precursor for Bromine-76 radiolabeling of RGD peptides in PET imaging applications 1, 2.

From a mechanistic standpoint, the synthesis relies on a transition-metal-free Electrophilic Aromatic Substitution (EAS). The starting material, 2,6-dimethoxybenzoic acid, possesses a perfect synergistic directing system:

  • The two methoxy groups (-OCH₃) at C2 and C6 are strongly electron-donating via resonance (+M effect), heavily activating the ortho and para positions.

  • The carboxylic acid (-COOH) at C1 is electron-withdrawing (-M effect), deactivating the ring but directing electrophiles to the meta positions.

Consequently, both the activating and deactivating groups direct the incoming bromonium ions (Br⁺) exclusively to the C3 and C5 positions. Because these positions are highly activated, the reaction proceeds readily at room temperature. However, controlling the reaction temperature is critical; elevated temperatures can trigger unwanted decarboxylative bromination, a known degradation pathway for electron-rich aromatic carboxylic acids 3.

Mechanism SM 2,6-Dimethoxybenzoic Acid (Highly Activated) INT Mono-bromo Intermediate (Mildly Deactivated) SM->INT 1 eq Br2/NBS Fast EAS PROD 3,5-Dibromo Product (Target Compound) SM->PROD Exhaustive Bromination (Organic Solvent) INT->PROD >1 eq Br2/NBS Slower EAS

Fig 1. Electrophilic aromatic substitution pathway for 3,5-dibromination.

Overcoming the Mono-Bromination Hurdle

A common pitfall in reproducing this synthesis is solvent selection. Industrial processes targeting the mono-brominated derivative (for drugs like Remoxipride) deliberately utilize aqueous alkaline solutions (e.g., NaOH/KOH) with N-Bromosuccinimide (NBS). In an aqueous base, the substrate forms a carboxylate anion. While electronically activated, the resulting mono-bromo carboxylate salt often precipitates or resists further bromination due to solubility shifts in water, effectively halting the reaction and yielding the 3,5-dibromo derivative only as a trace impurity (<1%) 1.

To achieve reproducible dibromination , the reaction must be forced by maintaining a homogenous organic phase (e.g., Acetonitrile, DMF, or Dioxane). In these polar aprotic solvents, the mono-bromo intermediate remains fully solvated and accessible to the excess electrophile, driving the second EAS step to completion 2.

Quantitative Performance Comparison

When selecting a pathway for synthesizing 3,5-dibromo-2,6-dimethoxybenzoic acid, researchers must weigh reaction kinetics against safety and environmental impact (E-factor).

ParameterPathway A: Elemental Bromine (Br₂)Pathway B: N-Bromosuccinimide (NBS)
Reagent Equivalents 2.5 - 3.0 eq2.2 - 2.5 eq
Optimal Solvent Acetonitrile or DioxaneDMF or Acetonitrile
Reaction Temperature 0°C → Room TempRoom Temp (in the dark)
Reaction Time 1 - 2 hours6 - 8 hours
Typical Yield 88 - 95%80 - 85%
Purity (HPLC) >96%>98% (fewer over-oxidation byproducts)
Scalability High (Requires specialized halogen handling)Very High (Solid reagent, safer handling)
E-factor (Waste) Moderate (Generates corrosive HBr)High (Succinimide byproduct requires removal)

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems , ensuring that visual or physical cues during the workflow confirm the chemical state of the reaction.

Protocol A: Exhaustive Dibromination via Elemental Bromine (Br₂)

Self-Validating Mechanism: The use of aqueous Na₂SO₃ in the quench step acts as a visual validator. The immediate disappearance of the deep red/brown bromine color confirms the complete reduction of excess electrophile, preventing post-extraction oxidative degradation.

  • Dissolution: Suspend 2,6-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in 100 mL of anhydrous acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add elemental bromine (22.0 g, 137.5 mmol, ~2.5 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic EAS process and prevents the localized boiling of the solvent.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1) until the mono-bromo intermediate is completely consumed.

  • Quenching: Cool the mixture back to 0°C and slowly add 50 mL of a saturated aqueous sodium sulfite (Na₂SO₃) solution. Stir until the mixture turns from deep red to a pale yellow/colorless suspension.

  • Isolation: Evaporate the acetonitrile under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 2 to ensure complete protonation of the benzoic acid. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize the crude solid from ethanol/water to yield the target compound.

Protocol B: Controlled Dibromination via N-Bromosuccinimide (NBS)

Self-Validating Mechanism: The succinimide byproduct is highly soluble in water, whereas the dibrominated product is highly hydrophobic. The aqueous precipitation step inherently validates purity by phase-separating the waste from the product without the need for column chromatography.

  • Dissolution: Dissolve 2,6-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in 120 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (21.5 g, 120.8 mmol, 2.2 eq) in small portions over 20 minutes at room temperature.

    • Causality: Portion-wise addition prevents localized concentration spikes, minimizing the risk of radical side-reactions.

  • Propagation: Stir the reaction mixture in the dark at room temperature for 6-8 hours.

    • Causality: Excluding light prevents the homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via the ionic EAS pathway rather than a radical benzylic bromination pathway.

  • Precipitation: Pour the reaction mixture into 400 mL of ice-cold distilled water. Stir vigorously for 30 minutes. The product will precipitate as a white solid, while the succinimide byproduct and DMF remain fully dissolved in the aqueous phase.

  • Isolation & Drying: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual succinimide. Dry the solid under high vacuum at 60°C overnight.

Workflow S1 1. Dissolution Solvent: MeCN or DMF S2 2. Electrophile Addition >2.2 eq Br2 or NBS S1->S2 S3 3. Propagation Stir 2-8h (Monitor via TLC) S2->S3 S4 4. Quenching / Precipitation Na2SO3 or Cold H2O S3->S4 S5 5. Isolation & Purification Filtration & Recrystallization S4->S5

Fig 2. Comparative experimental workflow for the reproducible synthesis of the dibromo derivative.

Conclusion & Best Practices

For research-scale synthesis where reaction speed is paramount, Pathway A (Elemental Bromine) offers superior kinetics and slightly higher yields. However, for drug development professionals focused on safety, scalability, and avoiding highly corrosive liquid halogens, Pathway B (NBS in DMF) is the superior choice. The key to reproducibility in both pathways lies in avoiding aqueous alkaline solvents during the reaction phase and strictly controlling the temperature to prevent decarboxylation.

References

  • EP0594758A1 - Novel process for aromatic bromination. Google Patents. 1

  • New Methods for Labeling RGD Peptides with Bromine-76. Theranostics. 2

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. SciSpace. 3

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 3,5-Dibromo-2,6-dimethoxybenzoic acid

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,5-Dibromo-2,6-dimethoxybenzoic acid. The following procedures are based on a synthesis of safety data from str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,5-Dibromo-2,6-dimethoxybenzoic acid. The following procedures are based on a synthesis of safety data from structurally similar compounds, including 3-Bromo-2,6-dimethoxybenzoic acid, 2,6-Dimethoxybenzoic acid, and 3,5-Dimethoxybenzoic acid, due to the limited availability of specific data for the target compound. This approach allows for a conservative and proactive safety plan tailored to researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Based on the analysis of related chemical structures, 3,5-Dibromo-2,6-dimethoxybenzoic acid is anticipated to be a solid, likely an off-white powder, that may cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Primary Hazards:

  • Skin Irritation: Direct contact may lead to redness and irritation.[1][2]

  • Eye Irritation: Contact with eyes can cause serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1][3]

Personal Protective Equipment (PPE) Protocol

A comprehensive approach to personal protection is essential to ensure laboratory safety when handling 3,5-Dibromo-2,6-dimethoxybenzoic acid. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][5][6]Protects against potential splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[5][6]Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[1][5]Provides a barrier against accidental skin contact. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6][7]Minimizes the risk of inhalation. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Protocols: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[5][7] Have all necessary equipment and materials, including waste containers, readily available.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[7] Use appropriate tools like spatulas to avoid direct contact.

  • In-Use: Keep containers tightly closed when not in use.[2][6] Avoid creating dust.[7][8]

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after wearing gloves.[6][9]

Storage Guidelines:

  • Store in a tightly closed, properly labeled container.[2][6]

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store away from strong oxidizing agents and bases.[6][10]

Disposal Plan:

  • Dispose of waste in a designated, labeled, and sealed container for chemical waste.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[12]

  • Contaminated materials, such as gloves and absorbent pads, should also be disposed of as hazardous waste.[11]

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.[5][13]

  • Wear appropriate PPE, including respiratory protection.[5][12]

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5]

  • Place the absorbed material into a sealed container for disposal.[5]

  • Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • For large spills, contact your institution's emergency response team.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][9]

  • If Swallowed: Rinse mouth. Get medical advice/attention if you feel unwell.[2][9]

Safe Handling Workflow

The following diagram outlines the logical steps for the safe handling of 3,5-Dibromo-2,6-dimethoxybenzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Prepare Work Area (Fume Hood) Don_PPE 2. Don Full PPE Prep->Don_PPE Ensure safety gear is on Weigh 3. Weigh & Transfer in Containment Don_PPE->Weigh Proceed to handling Use 4. In-Use Operations Weigh->Use During experiment Decon 5. Decontaminate Work Area Use->Decon After experiment completion Waste 8. Segregate & Seal Chemical Waste Use->Waste As waste is generated Doff_PPE 6. Doff PPE Decon->Doff_PPE Clean-up finished Wash 7. Wash Hands Doff_PPE->Wash Final personal hygiene Dispose 9. Follow Institutional Disposal Protocol Waste->Dispose For final disposal

Caption: Workflow for handling 3,5-Dibromo-2,6-dimethoxybenzoic acid.

References

  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • SDS Manager. (2023). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • Loba Chemie. (n.d.). Benzoic Acid AR/ACS. [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.